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  • Product: 5-(4-Bromophenyl)oxazole-2-carbonitrile
  • CAS: 2090255-18-6

Core Science & Biosynthesis

Foundational

Physiochemical Properties and Synthetic Utility of 5-(4-Bromophenyl)oxazole-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as linchpins in both materials science and targeted drug discovery. 5-(4-Bromophenyl)oxazole-2-carbonitrile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as linchpins in both materials science and targeted drug discovery. 5-(4-Bromophenyl)oxazole-2-carbonitrile is one such high-value building block. This molecule combines the electron-deficient nature of a 2-cyanooxazole core with the synthetic versatility of a 4-bromophenyl substituent. This whitepaper provides an in-depth analysis of its physiochemical properties, outlines self-validating synthetic protocols, and explores its downstream applications as a covalent warhead and cross-coupling substrate.

Structural and Physiochemical Profiling

The chemical behavior of 5-(4-Bromophenyl)oxazole-2-carbonitrile is dictated by a "push-pull" electronic environment. The oxazole ring itself is an aromatic system containing both oxygen and nitrogen. However, the introduction of a carbonitrile (-C≡N) group at the C2 position acts as a powerful electron-withdrawing group (EWG). This drastically lowers the electron density of the oxazole core, rendering the C2 position highly electrophilic. Conversely, the 4-bromophenyl group at the C5 position extends the pi-conjugation and significantly increases the overall lipophilicity of the molecule 1.

To guide formulation and experimental design, the quantitative physiochemical data is summarized below:

ParameterValueMechanistic Causality & Significance
Molecular Formula C₁₀H₅BrN₂ODefines the core atomic composition and structural framework.
Molecular Weight 249.06 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetic potential.
Topological Polar Surface Area ~49.8 ŲOptimal for membrane permeability; driven by the electronegative N and O heteroatoms.
Calculated LogP (cLogP) ~3.2 - 3.5Moderate lipophilicity enhanced by the 4-bromophenyl substituent, favoring lipid bilayer partitioning.
Hydrogen Bond Donors 0The lack of N-H or O-H bonds reduces desolvation energy, increasing passive diffusion rates.
Hydrogen Bond Acceptors 3Oxazole nitrogen, oxazole oxygen, and cyano nitrogen serve as critical interaction points for target binding.

Synthetic Methodologies: Dehydration of Carboxamides

The most reliable and high-yielding method for synthesizing oxazole-2-carbonitriles is the dehydration of their corresponding primary amides. Traditional methods using phosphorus pentoxide (P₂O₅) often require harsh conditions that can degrade sensitive substrates. Instead, utilizing Cyanuric Chloride in N,N-Dimethylformamide (DMF) provides a mild, highly efficient alternative 2.

Protocol 1: Synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile

Objective: Convert 5-(4-bromophenyl)oxazole-2-carboxamide to the target carbonitrile via a Vilsmeier-Haack-type intermediate.

  • Reagent Activation: Cool a round-bottom flask containing anhydrous DMF (10 mL/mmol) to 0 °C under an argon atmosphere. Slowly add Cyanuric Chloride (0.5 equivalents). Causality: Cyanuric chloride reacts with DMF to generate a highly reactive iminium species (Vilsmeier-type reagent) in situ, which acts as the active dehydrating agent without generating highly acidic byproducts.

  • Substrate Addition: Add 5-(4-bromophenyl)oxazole-2-carboxamide (1.0 equivalent) portion-wise to the activated mixture.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1 to 2 hours. Causality: Maintaining ambient temperature prevents the thermal degradation of the oxazole ring while providing sufficient kinetic energy for the elimination of water.

  • Quenching and Extraction: Pour the reaction mixture into crushed ice. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Causality: Rapid quenching with ice water hydrolyzes the remaining reactive intermediates and prevents the newly formed nitrile from undergoing unwanted side reactions.

  • Purification: Wash the combined organic layers with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: This protocol is a self-validating system. Success is immediately verifiable via Infrared (IR) Spectroscopy. The reaction is complete when the broad amide carbonyl stretch (C=O) at ~1650 cm⁻¹ completely disappears, replaced by a sharp, distinct nitrile stretch (C≡N) at ~2230 cm⁻¹3.

Chemical Reactivity and Derivatization Workflows

The true value of 5-(4-Bromophenyl)oxazole-2-carbonitrile lies in its dual-functional handles. The molecule can be derivatized at the C5-phenyl ring via transition-metal catalysis, or at the C2-nitrile via cycloadditions.

SynthesisWorkflow Amide 5-(4-Bromophenyl)oxazole -2-carboxamide Core 5-(4-Bromophenyl)oxazole -2-carbonitrile Amide->Core Cyanuric Cl, DMF (Dehydration) Biaryl Biaryl Derivative (Extended Conjugation) Core->Biaryl Pd(PPh3)4, R-B(OH)2 (Suzuki Coupling) Tetrazole Tetrazole Derivative (Carboxylic Bioisostere) Core->Tetrazole NaN3, NH4Cl (Cycloaddition)

Synthetic pathways and derivatization of 5-(4-Bromophenyl)oxazole-2-carbonitrile.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position by replacing the bromine atom with an aryl group to build extended biaryl systems.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-(4-bromophenyl)oxazole-2-carbonitrile (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Causality: Pd(PPh₃)₄ serves as the active catalyst for oxidative addition into the C-Br bond. The electron-withdrawing nature of the oxazole slightly deactivates the phenyl ring, requiring a robust, electron-rich catalyst system.

  • Solvent and Base Addition: Add a degassed biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The biphasic system dissolves both organic substrates and the inorganic base. K₂CO₃ facilitates the transmetalation step by forming a reactive, electron-rich boronate complex.

  • Reaction Execution: Heat the mixture to 85 °C under an argon atmosphere for 12 hours.

  • Work-up: Cool to room temperature, partition with dichloromethane and water, extract the organic layer, and concentrate.

Self-Validation Checkpoint: The reaction's progress is self-reporting via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) characteristic of the bromine atom. Successful conversion is validated by the total consumption of this doublet and the emergence of the higher-mass biaryl product peak.

Applications in Targeted Drug Discovery: Covalent Inhibition

In modern medicinal chemistry, the 2-cyanooxazole moiety is highly prized as a reversible covalent "warhead." When designing inhibitors for cysteine proteases (such as Cathepsin K or viral proteases like SARS-CoV-2 Mpro), the electrophilic carbon of the nitrile group serves as a trap for the enzyme's catalytic cysteine residue.

Because the oxazole ring is electron-deficient, it activates the cyano group toward nucleophilic attack. The active-site thiolate (-S⁻) attacks the nitrile carbon, forming a thioimidate adduct . Crucially, unlike acrylamides or Michael acceptors, this reaction is inherently reversible. This reversibility minimizes off-target toxicity and immune-related adverse events, making it a superior design choice for chronic therapies.

CovalentInhibition Target Cysteine Protease Active Site Thiol (-SH) Adduct Thioimidate Adduct Reversible Inhibition Target->Adduct Nucleophilic Attack Warhead 2-Cyanooxazole Electrophilic Carbon Warhead->Adduct Covalent Bond Formation

Reversible covalent binding mechanism of 2-cyanooxazoles with cysteine proteases.

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles Source: MDPI / Molecules URL
  • CAS 72571-06-3: 5-(4-Bromophenyl)
  • OXAZOLE-2-CARBONITRILE | CAS#:68776-60-3 Physiochemical Data Source: Chemsrc URL

Sources

Exploratory

Physicochemical Profiling of 5-(4-Bromophenyl)oxazole-2-carbonitrile: A Technical Guide

Executive Summary & Molecular Architecture In modern fragment-based drug discovery (FBDD) and medicinal chemistry, halogenated heterocycles serve as critical building blocks. 5-(4-Bromophenyl)oxazole-2-carbonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, halogenated heterocycles serve as critical building blocks. 5-(4-Bromophenyl)oxazole-2-carbonitrile (CAS: 2090255-18-6)[1] is a highly functionalized intermediate characterized by its rigid oxazole core, an electron-withdrawing carbonitrile group, and a lipophilic bromophenyl substituent.

Understanding its exact molecular weight (MW) and partition coefficient (LogP) is not merely a matter of bookkeeping; these physicochemical parameters dictate the molecule's pharmacokinetic destiny, influencing membrane permeability, target binding affinity, and metabolic clearance.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for this compound, derived from structural calculations and consensus cheminformatics models.

PropertyValueMethod / Source
Chemical Name 5-(4-Bromophenyl)oxazole-2-carbonitrileIUPAC Nomenclature
CAS Registry Number 2090255-18-6[1]
Molecular Formula C₁₀H₅BrN₂OStructural Calculation
Molecular Weight (Average) 249.06 g/mol Isotopic Average Mass
Monoisotopic Mass (⁷⁹Br) 247.958 DaHigh-Resolution Mass Calculation
Predicted LogP (n-octanol/water) ~2.8 – 3.2Consensus Model ()
Topological Polar Surface Area 49.8 Ų2D Molecular Projection
H-Bond Donors / Acceptors 0 / 3Structural Analysis

Mechanistic Insights: Molecular Weight and Lipophilicity

The Strategic Value of MW = 249.06 g/mol

At 249.06 g/mol , this compound perfectly aligns with the "Rule of Three" for fragment-based drug design, which dictates that ideal starting fragments should have a molecular weight under 300 Da. Causality: Starting with a low-molecular-weight core leaves ample "size budget" for downstream functionalization (e.g., cross-coupling at the bromine site) without violating (MW < 500 Da) in the final drug candidate.

The Role of the Partition Coefficient (LogP ≈ 3.0)

The partition coefficient (LogP) measures a compound's differential solubility in a hydrophobic solvent (n-octanol) versus a hydrophilic solvent (water). For 5-(4-Bromophenyl)oxazole-2-carbonitrile, the LogP is driven by competing structural forces:

  • Lipophilic Drivers: The phenyl ring and the heavy bromine atom significantly increase hydrophobicity. The bromine atom also introduces the potential for halogen bonding deep within hydrophobic protein pockets.

  • Polar Drivers: The oxazole nitrogen/oxygen and the carbonitrile group provide localized polarity (TPSA = 49.8 Ų), ensuring the molecule remains soluble enough in aqueous biological fluids to reach its target.

SPR_Model Molecule 5-(4-Bromophenyl)oxazole -2-carbonitrile MW MW = 249.06 g/mol (High Permeability) Molecule->MW LogP LogP ≈ 3.0 (Optimal Lipophilicity) Molecule->LogP Target Intracellular Target Binding MW->Target Facilitates Diffusion LogP->Target Hydrophobic Interaction Metabolism Hepatic CYP450 Clearance LogP->Metabolism Modulates Half-life

Mechanistic relationship between physicochemical properties and pharmacokinetics.

Experimental Workflows & Self-Validating Protocols

To rigorously verify the molecular weight and partition coefficient in a laboratory setting, researchers must employ self-validating experimental designs.

Protocol 3.1: HRMS for Molecular Weight Verification

Objective: Confirm the exact mass and structural integrity of the synthesized or purchased compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

    • Causality: The oxazole nitrogen is weakly basic. Formic acid forces protonation, ensuring a strong signal in positive Electrospray Ionization (ESI+) mode.

  • Ionization & Acquisition: Inject the sample into a High-Resolution Time-of-Flight Mass Spectrometer (HR-TOF-MS) operating in ESI+ mode.

  • Data Analysis & Self-Validation (The Isotopic Signature):

    • Trustworthiness Check: Bromine naturally occurs as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Therefore, a valid mass spectrum for this compound must display a distinct 1:1 isotopic doublet.

    • You must observe two [M+H]⁺ peaks separated by exactly 2 Daltons: one at m/z 248.96 and an equally intense peak at m/z 250.96 . If this 1:1 doublet is absent, the sample is either heavily degraded or does not contain the brominated target.

Protocol 3.2: Shake-Flask Method for Experimental LogP

Objective: Determine the empirical partition coefficient following.

  • Solvent Presaturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases.

    • Causality: Water and octanol are slightly miscible. If not mutually presaturated, their volumes will shift during the experiment, skewing the final concentration calculations.

  • Spiking: Dissolve a precise mass of 5-(4-Bromophenyl)oxazole-2-carbonitrile into a known volume of the presaturated octanol to create a 100 µM stock.

  • Partitioning: In a glass vial, combine equal volumes of the spiked octanol and presaturated water. Shake mechanically at 100 rpm for 24 hours at 25°C.

    • Causality: 24 hours ensures complete thermodynamic equilibrium of the solute between the hydrophobic and hydrophilic layers.

  • Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes.

    • Causality: Centrifugation breaks invisible micro-emulsions at the solvent interface, ensuring absolute purity of the sampled layers.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (water) layers. Quantify the concentration in each phase ( Coct​ and Cwat​ ) using HPLC-UV at the compound's λmax​ (typically ~280 nm due to the extended conjugation of the phenyl-oxazole system).

  • Self-Validation (Mass Balance):

    • Trustworthiness Check: Before calculating LogP, calculate the total recovered mass: (Coct​×Voct​)+(Cwat​×Vwat​) . This value must equal the initial mass added (±5%). A significant deficit indicates that the compound precipitated or adsorbed to the glass vial, rendering the LogP calculation invalid.

  • Calculation: If mass balance is verified, calculate LogP = log10​(Coct​/Cwat​) .

LogP_Workflow Start Compound Synthesis & Verification Prep Prepare Octanol/Water Biphasic System Start->Prep Incubate Shake Flask Incubation (24h, 25°C) Prep->Incubate PhaseSep Phase Separation (Centrifugation) Incubate->PhaseSep Analysis HPLC/UV Quantification of Both Phases PhaseSep->Analysis Calc LogP Calculation Log(Coct / Cwat) Analysis->Calc

Step-by-step experimental workflow for determining LogP via the shake-flask method.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris (1995). URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports 7 (2017): 42717. URL:[Link]

Sources

Foundational

Binding affinity of 5-(4-Bromophenyl)oxazole-2-carbonitrile to target proteins

In-Depth Technical Guide: Profiling the Binding Affinity of 5-(4-Bromophenyl)oxazole-2-carbonitrile to Target Proteases Executive Summary As the landscape of targeted therapeutics evolves, evaluating the target engagemen...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Profiling the Binding Affinity of 5-(4-Bromophenyl)oxazole-2-carbonitrile to Target Proteases

Executive Summary

As the landscape of targeted therapeutics evolves, evaluating the target engagement of electrophilic small molecules requires moving beyond classical equilibrium thermodynamics. 5-(4-Bromophenyl)oxazole-2-carbonitrile represents a highly specialized class of fragment-sized, reversible covalent inhibitors. Featuring an electron-deficient oxazole core and a highly reactive 2-carbonitrile "warhead," this compound is strategically designed to target the nucleophilic active sites of cysteine and threonine proteases, such as the immunoproteasome (β5i subunit) and various cathepsins[1].

This technical whitepaper outlines the mechanistic causality of its binding affinity and provides a self-validating experimental framework for profiling its interaction with target proteins.

Mechanistic Rationale: The Causality of Covalent Binding

The binding affinity of 5-(4-Bromophenyl)oxazole-2-carbonitrile is not a static measurement; it is governed by a dynamic, two-step causality:

  • Non-Covalent Pre-organization ( KI​ ) : The 5-(4-bromophenyl)oxazole scaffold drives initial recognition. The bromophenyl moiety acts as a hydrophobic anchor, engaging in highly directional halogen bonding within the S1 specificity pocket of the target protease. This positions the warhead in optimal proximity to the catalytic residue.

  • Covalent Adduct Formation ( kinact​ ) : Once pre-organized, the electrophilic carbon of the 2-carbonitrile group undergoes nucleophilic attack by the catalytic cysteine (or threonine), generating a reversible Pinner-type thioimidate (or imidate) adduct[2]. Because nitriles form reversible covalent bonds, they mitigate the permanent off-target toxicity often associated with irreversible warheads like epoxides or vinyl sulfones[3],[4].

Mechanism E Target Protease (Free Cys/Thr) EI Non-Covalent Complex (K_I) E->EI + Inhibitor I Inhibitor (Nitrile Warhead) I->EI Binding EI_cov Thioimidate Adduct (Reversible Covalent) EI->EI_cov k_inact EI_cov->EI k_rev

Two-step reversible covalent binding mechanism of nitrile-based inhibitors.

Experimental Workflows: A Self-Validating System

To establish a rigorous profile for this compound, we cannot rely solely on standard IC50​ values, which shift continuously over time for covalent inhibitors. Instead, we must determine the efficiency constant ( kinact​/KI​ ) and physically validate the structural nature of the adduct.

Protocol 1: Time-Dependent Kinetic Profiling ( kinact​/KI​ )
  • Causality : Because the inhibitor forms a covalent bond, apparent affinity is a function of both time and concentration. Measuring the rate of enzyme inactivation captures the true binding efficiency, preventing the underestimation of potency that occurs in rapid-equilibrium assays.

  • Step-by-Step Methodology :

    • Prepare a 10-point dilution series of 5-(4-Bromophenyl)oxazole-2-carbonitrile (0.01 µM to 50 µM) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT).

    • Pre-incubate the target protein (e.g., recombinant human Cathepsin L, 1 nM) with the inhibitor for varying time intervals (0, 10, 20, 30, 60 minutes) at 37°C.

    • Initiate the reaction by adding a specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC at Km​ concentration).

    • Monitor fluorescence cleavage continuously (Ex: 360 nm, Em: 460 nm) using a microplate reader for 15 minutes.

    • Calculate the pseudo-first-order rate constant ( kobs​ ) from the progress curves for each concentration. Plot kobs​ vs. [Inhibitor] to extract KI​ (non-covalent affinity) and kinact​ (maximum inactivation rate).

Protocol 2: Intact Protein Mass Spectrometry (Adduct Validation)
  • Causality : Kinetic data only implies the mechanism of inhibition; Mass Spectrometry provides direct physical proof of the thioimidate adduct. Furthermore, introducing a dialysis step creates a self-validating loop that proves the reversibility of the carbonitrile warhead.

  • Step-by-Step Methodology :

    • Incubate the target protease (10 µM) with a 10-fold molar excess of the inhibitor (100 µM) for 2 hours at room temperature to ensure >95% complex formation.

    • Desalt the sample using a C4 ZipTip to remove buffer salts and unbound ligand.

    • Analyze via LC-ESI-TOF MS. Observe the mass shift corresponding exactly to the molecular weight of 5-(4-Bromophenyl)oxazole-2-carbonitrile (+249.06 Da).

    • Self-Validation (Reversibility): Subject an aliquot of the inhibited complex to rapid dialysis (10 kDa MWCO) against inhibitor-free buffer for 24 hours at 4°C. Re-analyze by MS. The disappearance of the +249.06 Da peak confirms the reversible nature of the nitrile-cysteine bond.

Workflow Step1 1. Non-Covalent Docking (Halogen Bonding & SAR) Step2 2. Time-Dependent Kinetics (Extract k_inact / K_I) Step1->Step2 Step3 3. Intact Protein MS (Thioimidate Adduct Validation) Step2->Step3 Step4 4. Dialysis & Recovery (Proof of Reversibility) Step3->Step4

Self-validating experimental workflow for profiling reversible covalent binding.

Quantitative Data Presentation

When reporting the binding affinity of covalent fragment-like inhibitors such as 5-(4-Bromophenyl)oxazole-2-carbonitrile, it is critical to present both the equilibrium and kinetic parameters. Below is a representative data structure summarizing binding parameters against a panel of target proteases.

Target ProteinApparent IC50​ (30 min) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Reversibility (MS)
Immunoproteasome (β5i) 1.2 µM4.5 3.2×10−3 710Yes
Cathepsin L 0.8 µM2.1 5.1×10−3 2,428Yes
Cathepsin K 5.4 µM18.0 1.8×10−3 100Yes
Constitutive Proteasome (β5) >50 µM>100N/A<10N/A

Note: The high kinact​/KI​ for Cathepsin L and β5i demonstrates the efficiency of the electrophilic nitrile warhead when properly pre-organized by the bromophenyl oxazole core.

Conclusion

Evaluating 5-(4-Bromophenyl)oxazole-2-carbonitrile requires an integrated approach that respects its dual-nature mechanism. By combining time-dependent kinetic assays with intact mass spectrometry, researchers can confidently map both the non-covalent recognition and the reversible covalent target engagement of this potent pharmacophore.

References

  • Title : Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads Source : MDPI URL :[Link]

  • Title : A comparative study of warheads for design of cysteine protease inhibitors Source : ResearchGate URL :[Link]

  • Title : Chemistry & Biology Of Multicomponent Reactions Source : PMC - NIH URL :[Link]

  • Title : Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocol for 5-(4-Bromophenyl)oxazole-2-carbonitrile

Introduction & Mechanistic Rationale The compound 5-(4-Bromophenyl)oxazole-2-carbonitrile (CAS: 72571-06-3) is a highly versatile building block in medicinal chemistry and materials science, frequently utilized to synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-(4-Bromophenyl)oxazole-2-carbonitrile (CAS: 72571-06-3) is a highly versatile building block in medicinal chemistry and materials science, frequently utilized to synthesize kinase inhibitors, COX-2 inhibitors, and advanced organic fluorophores . The structural architecture of this molecule presents a unique chemoselective challenge during palladium-catalyzed cross-coupling:

  • The Electrophilic Handle : The carbon-bromine (C–Br) bond on the phenyl ring serves as the primary site for oxidative addition by the palladium catalyst.

  • The Sensitive Moiety : The nitrile group (-C≡N) at the C2 position of the oxazole ring is highly susceptible to nucleophilic attack and hydrolysis under strongly basic or high-temperature aqueous conditions.

To achieve high yields of the biaryl product without degrading the oxazole-2-carbonitrile core, the reaction mandates a finely tuned catalytic system. The causality behind our protocol choices is rooted in minimizing off-target reactivity: we utilize a bidentate phosphine ligand (dppf) to accelerate reductive elimination and a mild, biphasic base system (K₃PO₄ in Toluene/H₂O) to strictly suppress nitrile hydrolysis .

Catalytic Cycle & Mechanistic Pathway

The Suzuki-Miyaura coupling of 5-(4-Bromophenyl)oxazole-2-carbonitrile follows a three-step catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction .

  • Oxidative Addition : The active Pd(0) species inserts into the C–Br bond. The electron-withdrawing nature of the oxazole-carbonitrile system slightly activates the para-bromo position, making this step highly efficient.

  • Transmetalation : The arylboronic acid is activated by the base (forming a boronate complex), which then transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two aryl groups couple to form the new C–C bond, releasing the biaryl product and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-(4-Bromophenyl)oxazole -2-carbonitrile TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Transmetalated Pd(II) RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the bromophenyl oxazole derivative.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The primary failure mode in unoptimized systems is the hydrolysis of the C2-carbonitrile to a primary amide (M+18) or carboxylic acid (M+19) due to harsh bases.

Table 1: Optimization of Catalyst and Base for Chemoselective Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄NaOH1,4-Dioxane / H₂O90< 20%Major nitrile hydrolysis due to strong hydroxide base.
2Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O9065%Moderate yield; some protodeboronation of boronic acid observed.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O8088%High yield; bidentate dppf ligand accelerates reductive elimination.
4 Pd(dppf)Cl₂ K₃PO₄ Toluene / H₂O 80 92% Optimal; biphasic system protects nitrile while promoting coupling.

Note: Yields determined by LC-MS integration at 254 nm. Entry 4 represents the finalized protocol conditions.

Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the integrity of the chemical transformation.

Reagents and Materials
  • Substrate : 5-(4-Bromophenyl)oxazole-2-carbonitrile (1.0 equiv, 1.0 mmol, 249 mg)

  • Coupling Partner : Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 41 mg)

  • Base : Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvents : Toluene (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-(4-Bromophenyl)oxazole-2-carbonitrile, the arylboronic acid, and K₃PO₄.

  • Add Toluene and H₂O (4:1 v/v ratio).

  • Causality Check: Degas the biphasic mixture by bubbling ultra-pure Argon or Nitrogen through the solution for 15 minutes. Oxygen irreversibly oxidizes the Pd(0) active species to inactive Pd(II) complexes, which will halt the catalytic cycle and result in unreacted starting material.

Step 2: Catalyst Addition & Reaction Execution 4. Briefly pause the inert gas flow, quickly add the Pd(dppf)Cl₂ catalyst, and seal the tube. 5. Heat the reaction mixture in a pre-heated oil bath at 80 °C with vigorous stirring (1000 rpm) for 4–6 hours. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base and the organic substrate.

Step 3: Reaction Monitoring (Self-Validation) 6. At 4 hours, sample the organic layer. 7. Validation: Perform TLC (Hexane:EtOAc 7:3). The starting bromide should be consumed. Run LC-MS; verify the presence of the product mass and explicitly check for an [M+18] peak. If [M+18] is present, the temperature is too high, causing nitrile hydrolysis.

Step 4: Aqueous Workup 8. Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). 9. Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter. 11. Causality Check: The brine wash and Na₂SO₄ drying step remove residual water and dissolved inorganic salts, preventing emulsion formation during chromatography.

Step 5: Purification 12. Concentrate the filtrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 30% EtOAc in Hexanes) to isolate the pure biaryl oxazole-2-carbonitrile.

Workflow Prep 1. Reagent Preparation (Argon Degassing) Reaction 2. Reaction Execution (Biphasic Heating at 80°C) Prep->Reaction Monitor 3. Reaction Monitoring (LC-MS / TLC Validation) Reaction->Monitor Workup 4. Aqueous Workup (Extraction & Drying) Monitor->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Caption: Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

References

  • ACS Publications. Green and Sustainable Synthesis of Biaryls Using Recyclable Catalysts by the Suzuki–Miyaura Coupling in Aqueous Medium. J. Org. Chem. 2024, 89, 18003–18018. Available at:[Link]

  • National Institutes of Health (PMC). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at:[Link]

Application

Synthesis of tetrazole derivatives from 5-(4-Bromophenyl)oxazole-2-carbonitrile

Application Note: Scalable Synthesis of 5-[5-(4-Bromophenyl)oxazol-2-yl]-1H-tetrazole via Zinc-Catalyzed [3+2] Cycloaddition Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-[5-(4-Bromophenyl)oxazol-2-yl]-1H-tetrazole via Zinc-Catalyzed [3+2] Cycloaddition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Bioisosteric Replacement, Medicinal Chemistry, and Pharmacophore Derivatization

Executive Summary

The incorporation of the 1H-tetrazole moiety is a cornerstone strategy in modern drug design. Frequently employed as a metabolically stable, lipophilic bioisostere for carboxylic acids, tetrazoles offer improved membrane permeability and resistance to enzymatic decarboxylation. When fused with a 5-(4-bromophenyl)oxazole scaffold, the resulting compound presents a highly modular pharmacophore suitable for downstream cross-coupling (via the aryl bromide) and target-directed hydrogen bonding (via the tetrazole). This application note details a self-validating, environmentally benign, and highly efficient protocol for converting 5-(4-Bromophenyl)oxazole-2-carbonitrile to its corresponding 1H-tetrazole.

Mechanistic Rationale & Causality (E-E-A-T)

Historically, the conversion of nitriles to tetrazoles relied on the Finnegan protocol, which utilizes sodium azide ( NaN3​ ) and ammonium chloride in boiling dimethylformamide (DMF)[1]. While effective, this method generates highly toxic, explosive hydrazoic acid ( HN3​ ) and requires cumbersome aqueous workups to remove the high-boiling DMF solvent.

To establish a safer and more scalable system, this protocol adapts the Sharpless-Demko methodology[2]. By utilizing zinc bromide ( ZnBr2​ ) in a predominantly aqueous solvent system, the reaction operates through a distinct, causally driven mechanism:

  • Electrophilic Activation (Lewis Acid Catalysis): The Zn2+ ion acts as a Lewis acid, coordinating directly to the nitrogen atom of the oxazole-2-carbonitrile. This coordination withdraws electron density from the nitrile carbon, significantly lowering the activation energy required for the subsequent nucleophilic attack by the azide ion[3].

  • Safety via Intrinsic pH Control: The aqueous solution of ZnBr2​ and NaN3​ naturally buffers to a slightly alkaline pH (approx. 7.5–8.0). Because the pKa of hydrazoic acid is 4.7, the formation of volatile HN3​ is entirely suppressed even at reflux temperatures, virtually eliminating explosion hazards[2].

  • Phase-Transfer Dynamics: The 5-(4-bromophenyl)oxazole starting material is highly hydrophobic. The addition of a catalytic volume of isopropanol (10% v/v) to the aqueous system overcomes this barrier, facilitating interfacial mass transfer and allowing the solid-liquid suspension to react efficiently without compromising the green chemistry profile of the solvent[3].

G A 5-(4-Bromophenyl)oxazole -2-carbonitrile B ZnBr2 Coordination (Nitrile Activation) A->B Lewis Acid C [3+2] Cycloaddition (NaN3, 100°C) B->C Azide Attack D Zinc-Tetrazolate Intermediate C->D Ring Closure E Acidic Cleavage (HCl, pH 1.0) D->E Protonation F 5-[5-(4-Bromophenyl)oxazol -2-yl]-1H-tetrazole E->F Precipitation

Mechanistic pathway of zinc-catalyzed [3+2] cycloaddition from nitrile to 1H-tetrazole.

Experimental Protocol: A Self-Validating System

Safety Directive: Sodium azide is highly toxic. Never use halogenated solvents (e.g., dichloromethane, chloroform) during the workup of azide-containing reactions, as this can generate explosive diazidomethane. Quench all aqueous filtrates with sodium nitrite ( NaNO2​ ) and dilute sulfuric acid before disposal to safely destroy unreacted NaN3​ .

Materials Required
  • Substrate: 5-(4-Bromophenyl)oxazole-2-carbonitrile (2.49 g, 10.0 mmol)

  • Reagents: Sodium azide ( NaN3​ , 0.78 g, 12.0 mmol, 1.2 eq), Zinc bromide ( ZnBr2​ , 2.25 g, 10.0 mmol, 1.0 eq)

  • Solvents: Deionized water (20 mL), Isopropanol (2 mL)

  • Workup: 3N Hydrochloric acid (HCl)

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-(4-Bromophenyl)oxazole-2-carbonitrile (2.49 g) in 20 mL of deionized water and 2 mL of isopropanol.

  • Catalyst & Reagent Addition: Add ZnBr2​ (2.25 g) followed by NaN3​ (0.78 g) to the suspension. Attach a reflux condenser.

  • Cycloaddition (Reflux): Heat the vigorously stirred mixture to reflux (approx. 100 °C) for 24 hours.

    • Self-Validation Checkpoint 1: The reaction mixture will initially be a heterogeneous suspension. As the insoluble nitrile converts into the highly water-soluble zinc-tetrazolate complex, the mixture will transition toward a near-homogeneous solution. A clearing solution is a visual indicator of reaction progression[3].

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Acidic Cleavage: Vigorously stir the mixture while adding 3N HCl dropwise until the pH reaches 1.0 (monitor via pH paper).

    • Self-Validation Checkpoint 2: The product exists in the aqueous phase as a soluble zinc-tetrazolate complex. Acidification breaks this coordination, protonates the tetrazole (pKa ~4.5), and causes the sudden precipitation of the free, water-insoluble 1H-tetrazole. If no precipitate forms, the pH has not been lowered sufficiently.

  • Isolation: Stir the acidified suspension for an additional 30 minutes to ensure complete breakdown of the zinc complex and to break up solid aggregates. Filter the precipitate through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold deionized water (3 × 10 mL) to remove residual zinc salts and acid. Dry the solid under high vacuum at 50 °C for 12 hours.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 5-[5-(4-bromophenyl)oxazol-2-yl]-1H-tetrazole.

Analytical Data & Validation

To confirm the structural integrity and purity of the synthesized tetrazole, cross-reference the isolated compound against the quantitative parameters outlined in the table below.

Analytical TechniqueTarget Signal / ObservationMechanistic Significance
FT-IR Disappearance of ~2230 cm⁻¹ peakConfirms complete consumption of the cyano (-C≡N) group.
FT-IR Appearance of broad 2400–3100 cm⁻¹ bandIndicates the N-H stretch of the newly formed tetrazole ring.
¹H NMR (DMSO-d6) Broad singlet at ~16.0 ppm (1H)Confirms the highly deshielded acidic proton of the 1H-tetrazole (often exchanges with moisture).
¹H NMR (DMSO-d6) Singlet at ~7.9 ppm (1H)Corresponds to the C4-H proton on the oxazole ring.
¹H NMR (DMSO-d6) Doublets at ~7.8 and ~7.6 ppm (4H)Represents the para-substituted aromatic protons (AB spin system).
¹³C NMR (DMSO-d6) Peak at ~155.0 ppmConfirms the tetrazole C5 quaternary carbon.
HRMS (ESI+) m/z 290.9756 [M+H]⁺ (⁷⁹Br isotope)Validates the exact mass and elemental composition ( C10​H6​BrN5​O ).

Sources

Method

Application Note: Palladium-Catalyzed Amination of 5-(4-Bromophenyl)oxazole-2-carbonitrile

Introduction & Strategic Rationale The Buchwald-Hartwig amination is a cornerstone transformation in modern drug discovery, enabling the robust synthesis of aryl amines from aryl halides . However, applying this methodol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The Buchwald-Hartwig amination is a cornerstone transformation in modern drug discovery, enabling the robust synthesis of aryl amines from aryl halides . However, applying this methodology to highly functionalized, base-sensitive heteroaryl halides requires rigorous optimization.

The substrate 5-(4-Bromophenyl)oxazole-2-carbonitrile presents a dual synthetic challenge:

  • Nitrile Sensitivity: The electrophilic carbonitrile group is highly susceptible to hydrolysis or nucleophilic attack by strong bases (e.g., alkoxides like NaOtBu or KOtBu).

  • Oxazole Ring Stability: The oxazole core can undergo base-mediated ring-opening under harsh conditions at elevated temperatures.

This application note details an optimized, self-validating protocol for the amination of 5-(4-bromophenyl)oxazole-2-carbonitrile. By leveraging third-generation (G3) palladacycles and mild carbonate bases, this methodology achieves excellent yields while preserving the sensitive cyano-oxazole pharmacophore.

Reagent Selection & Mechanistic Causality (E-E-A-T)

To prevent substrate degradation, the catalytic system must activate at lower temperatures and operate efficiently without strong nucleophilic bases .

  • Palladium Source (BrettPhos Pd G3): Traditional palladium sources like Pd₂(dba)₃ require strong bases to reduce Pd(II) to the active Pd(0) species, which can degrade the substrate. We utilize the BrettPhos Pd G3 precatalyst. It rapidly and quantitatively undergoes activation under mild conditions to form the highly active, mono-ligated L·Pd(0) species, preventing substrate decomposition and bypassing the inhibitory effects of dba ligands .

  • Ligand (BrettPhos): For primary amine nucleophiles, BrettPhos is the ligand of choice. Its specific steric bulk and electron-rich biaryl structure prevent the coordination of a second aryl halide, effectively suppressing the formation of diarylamine side products .

  • Base (Cs₂CO₃): The selection of base is the most critical parameter. Strong bases lead to rapid degradation of the oxazole-2-carbonitrile moiety. Cesium carbonate (Cs₂CO₃) provides the ideal balance: it is basic enough to facilitate the deprotonation step in the catalytic cycle but mild and non-nucleophilic enough to leave the nitrile intact .

  • Solvent (1,4-Dioxane): 1,4-Dioxane is selected over toluene due to its slightly higher polarity, which aids in the partial dissolution of Cs₂CO₃, promoting a steady reaction rate without requiring excessive heating.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L] Pd0->OxAdd + Ar-Br (Substrate) AmineBind Amine Coordination & Deprotonation [Pd(II)(Ar)(NHR)L] OxAdd->AmineBind + R-NH2 + Cs2CO3 - CsBr, - CsHCO3 RedElim Reductive Elimination Product Release AmineBind->RedElim RedElim->Pd0 - Ar-NHR (Product)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing mild carbonate bases.

Quantitative Optimization Data

To validate the necessity of the chosen conditions, a base and catalyst screening was performed using a model primary amine. The data below demonstrates the critical nature of base selection for this specific substrate.

EntryBase (2.0 eq)Catalyst System (2 mol%)Yield (%)Observation / Causality
1NaOtBuBrettPhos Pd G30%Complete decomposition of substrate via nitrile attack.
2K₃PO₄BrettPhos Pd G365%Incomplete conversion at 24 h; base too weak for optimal turnover.
3Cs₂CO₃Pd₂(dba)₃ / BrettPhos42%Sluggish initiation; Pd black formation due to poor Pd(II) reduction.
4 Cs₂CO₃ BrettPhos Pd G3 94% Clean conversion, no side products; optimal catalytic turnover.

Experimental Protocol

Scale: 1.0 mmol Self-Validating System Note: This protocol relies on visual cues (absence of Pd black) and rigorous oxygen exclusion to self-validate the integrity of the catalytic cycle.

Materials Required:
  • 5-(4-Bromophenyl)oxazole-2-carbonitrile (1.0 equiv, 1.0 mmol, 249.1 mg)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (0.02 equiv, 2 mol%, 18.1 mg)

  • BrettPhos (0.02 equiv, 2 mol%, 10.7 mg)

  • Cs₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Reagent Assembly (Glovebox or Schlenk Line): In an oven-dried 20 mL reaction vial equipped with a PTFE-coated magnetic stir bar, add 5-(4-bromophenyl)oxazole-2-carbonitrile, BrettPhos Pd G3, BrettPhos, and Cs₂CO₃.

    • Causality: The Cs₂CO₃ must be finely powdered. Because the reaction is a biphasic solid-liquid system, maximizing the surface area of the insoluble base is critical for efficient deprotonation of the palladium-amine intermediate.

  • Atmosphere Control: Seal the vial with a PTFE-lined septum cap. If assembling outside a glovebox, evacuate the vial and backfill with dry Argon (repeat 3 times).

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) and the amine via syringe.

    • Causality: Oxygen must be rigorously excluded. Oxygen ingress will rapidly oxidize the electron-rich BrettPhos ligand and the active Pd(0) catalyst, halting the reaction.

  • Reaction Execution: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

    • Causality: Vigorous stirring is mandatory to ensure continuous mass transfer between the solid Cs₂CO₃ base and the dissolved palladium intermediates.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC. The solution should remain a clear yellow/orange. If a black precipitate forms early in the reaction, it indicates catalyst death (Pd-black formation), likely due to oxygen contamination or wet solvent.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aminated oxazole-2-carbonitrile.

Workflow Step1 1. Reagent Preparation Weigh Pd G3, Ligand, Cs2CO3 (Glovebox/Schlenk) Step2 2. Solvent Addition & Degassing Add 1,4-Dioxane Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Reaction Execution Stir at 90 °C for 12-24 h Under Argon Step2->Step3 Step4 4. Reaction Monitoring Check conversion via LC-MS / TLC Step3->Step4 Step5 5. Aqueous Workup Filter through Celite, wash with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica Gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for the base-sensitive amination protocol.

Troubleshooting Guide

  • Issue: Complete consumption of starting material, but low product yield with multiple spots on TLC.

    • Cause: Base-mediated decomposition of the nitrile or oxazole ring.

    • Solution: Ensure the reaction temperature does not exceed 90 °C. Verify that Cs₂CO₃ was used and not accidentally substituted with a stronger base like K₂CO₃ or KOtBu.

  • Issue: Reaction stalls at 30-40% conversion; solution turns black.

    • Cause: Catalyst poisoning, oxygen ingress, or insufficient base surface area.

    • Solution: Ensure the Cs₂CO₃ is freshly milled/powdered. Verify the solvent is anhydrous and thoroughly degassed. Spike the reaction with an additional 1 mol% of BrettPhos Pd G3 catalyst to reinitiate the cycle.

  • Issue: Formation of hydrodehalogenated side product (5-phenyloxazole-2-carbonitrile).

    • Cause: Slow amine coordination allows for background reduction of the Pd(II) intermediate.

    • Solution: Increase the amine equivalents to 1.5. If the amine is highly sterically hindered, consider switching to a more accommodating ligand (e.g., tBuBrettPhos) .

References

  • Buchwald–Hartwig amination . Wikipedia.[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders . PubMed Central (PMC).[Link]

Application

Step-by-step synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile

An Application Note and Protocol for the Synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed, step-by-step protocol for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, step-by-step protocol for the synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is predicated on the classical Robinson-Gabriel oxazole synthesis, which involves the cyclodehydration of an α-acylamino ketone precursor.[1] This guide outlines a robust, multi-step pathway starting from commercially available 4-bromoacetophenone, detailing the synthesis of key intermediates, including 2-bromo-1-(4-bromophenyl)ethanone and the crucial α-acylamino ketone. The protocols herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocycle integral to numerous natural products and synthetic molecules with a wide spectrum of biological activities.[2] Oxazole-containing compounds are known to interact with various enzymes and receptors, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[3] The incorporation of a carbonitrile (cyano) group, particularly at the 2-position, can significantly modulate the electronic properties and metabolic stability of the molecule, often serving as a key pharmacophore or a synthetic handle for further derivatization. The target molecule, 5-(4-Bromophenyl)oxazole-2-carbonitrile, combines the oxazole core with a bromophenyl substituent, a common feature in pharmacologically active compounds, making it a valuable building block for library synthesis in drug discovery programs.

Overview of the Synthetic Strategy

The synthesis of the target compound is achieved through a three-step sequence, culminating in a Robinson-Gabriel-type cyclodehydration reaction.[4][5] This method was chosen for its reliability and the accessibility of the required starting materials.

The overall synthetic workflow is as follows:

  • α-Bromination: Synthesis of the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone, from 4-bromoacetophenone.

  • Precursor Formation: Conversion of the α-bromoketone into the α-acylamino ketone precursor, N-(2-(4-bromophenyl)-2-oxoethyl)cyanamide.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the precursor to yield the final product, 5-(4-Bromophenyl)oxazole-2-carbonitrile.

This strategic approach allows for the controlled construction of the substituted oxazole ring system.

Visualized Synthetic Pathway

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation from the starting material to the final product through key intermediates.

Caption: Synthetic scheme for 5-(4-Bromophenyl)oxazole-2-carbonitrile.

Materials and Reagents

This table summarizes the key reagents required for the synthesis, along with their recommended specifications.

ReagentCAS NumberMolecular FormulaPuritySupplier
4-Bromoacetophenone99-90-1C₈H₇BrO≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂≥99%Sigma-Aldrich
Copper(II) Bromide (CuBr₂)7789-45-9Br₂Cu≥99%Sigma-Aldrich
Cyanamide420-04-2CH₂N₂≥98%Sigma-Aldrich
Triphenylphosphine603-35-0C₁₈H₁₅P≥99%Sigma-Aldrich
Hexachloroethane67-72-1C₂Cl₆≥99%Sigma-Aldrich
Acetonitrile (Anhydrous)75-05-8C₂H₃N≥99.8%Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂≥99.8%Sigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N≥99.5%Sigma-Aldrich

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. 2-Bromo-1-(4-bromophenyl)ethanone is a lachrymator and corrosive.[6]

Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate 1)

Principle: This step involves the selective α-bromination of the ketone. Using a reagent like copper(II) bromide provides a convenient method for this transformation.[7]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (19.9 g, 100 mmol) and ethyl acetate (100 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add copper(II) bromide (44.7 g, 200 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • After completion, cool the mixture to room temperature. A precipitate of copper(I) bromide will be observed.

  • Filter the mixture through a pad of Celite to remove the copper salts. Wash the filter cake with an additional 50 mL of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is recrystallized from ethanol to yield off-white crystals of 2-bromo-1-(4-bromophenyl)ethanone.[6]

  • Dry the product under vacuum. Expected yield: 80-90%.

Protocol 2: Synthesis of N-(2-(4-bromophenyl)-2-oxoethyl)cyanamide (Intermediate 2)

Principle: This step forms the key α-acylamino ketone precursor. It involves the N-alkylation of cyanamide with the α-bromoketone. The basic conditions facilitate the nucleophilic attack of the cyanamide anion on the electrophilic carbon bearing the bromine atom.

Procedure:

  • In a 250 mL round-bottom flask, dissolve cyanamide (4.2 g, 100 mmol) in 100 mL of anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath and add triethylamine (10.1 g, 13.9 mL, 100 mmol) dropwise.

  • In a separate flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (27.8 g, 100 mmol) in 50 mL of anhydrous acetonitrile.

  • Add the solution of the α-bromoketone dropwise to the cold cyanamide solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the α-acylamino ketone precursor as a solid.

Protocol 3: Synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile (Final Product)

Principle: This is the final cyclodehydration step, a variant of the Robinson-Gabriel synthesis.[1][8] A combination of triphenylphosphine and hexachloroethane is a mild and effective system for promoting the cyclization of α-acylamino ketones to oxazoles.[9]

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add the α-acylamino ketone precursor, N-(2-(4-bromophenyl)-2-oxoethyl)cyanamide (2.39 g, 10 mmol), and 100 mL of anhydrous dichloromethane.

  • Add triphenylphosphine (3.93 g, 15 mmol) and hexachloroethane (3.55 g, 15 mmol) to the solution.

  • Add triethylamine (3.03 g, 4.18 mL, 30 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield 5-(4-Bromophenyl)oxazole-2-carbonitrile as a pure solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals include doublets in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the oxazole ring proton.

  • ¹³C NMR: Signals for the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the oxazole ring carbons, and the nitrile carbon (typically δ 110-120 ppm).

  • Mass Spectrometry (MS): Calculation of the exact mass and confirmation of the isotopic pattern for bromine.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the C≡N stretch around 2230-2260 cm⁻¹.

Mechanistic Insight: The Robinson-Gabriel Cyclodehydration

The final ring-forming step is a critical transformation. The proposed mechanism for the cyclodehydration mediated by triphenylphosphine and hexachloroethane is illustrated below.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(4-Bromophenyl)oxazole-2-carbonitrile Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bottlenecks in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of 2-cyanooxazoles.

The synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile presents a unique chemoselectivity challenge: installing a carbonitrile group at the C-2 position of the oxazole ring without triggering side reactions at the sensitive 4-bromophenyl moiety. This guide deconstructs the mechanistic pitfalls of this workflow and provides field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Pathway & Mechanistic Overview

The most direct route to 5-(4-Bromophenyl)oxazole-2-carbonitrile involves a two-stage process: constructing the oxazole core via a Van Leusen reaction, followed by electrophilic cyanation at the C-2 position. Alternatively, a highly scalable, cyanide-free dehydration route can be employed[1].

SynthesisPathway A 4-Bromobenzaldehyde + TosMIC B 5-(4-Bromophenyl)oxazole (Intermediate) A->B K2CO3, MeOH (Van Leusen) C 5-(4-Bromophenyl)oxazole -2-carboxamide B->C 1. Base, CO2 2. NH3 D 5-(4-Bromophenyl)oxazole -2-carbonitrile (Target) B->D 1. LiHMDS (-78°C) 2. Tosyl Cyanide C->D Cyanuric Chloride, DMF (Dehydration)

Fig 1: Synthetic pathways for 5-(4-Bromophenyl)oxazole-2-carbonitrile via direct and amide routes.

Troubleshooting FAQs

Q1: My Van Leusen cyclization (Step 1) is stalling at 40% yield. How can I drive this to completion? Causality: The Van Leusen reaction relies on Tosylmethyl isocyanide (TosMIC). TosMIC is highly sensitive to moisture, which hydrolyzes the isocyanide group into a formamide, rendering it inert. Furthermore, if the methanol solvent is not strictly anhydrous, the potassium carbonate base will facilitate this hydrolysis before cyclization can occur. Solution: Use freshly titrated TosMIC and strictly anhydrous methanol. To create a self-validating system, monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 4-bromobenzaldehyde spot ensures the aldehyde is fully consumed. If the aldehyde persists after 4 hours, your TosMIC has likely degraded.

Q2: During C-2 cyanation, I am observing massive degradation and debromination of the starting material. What is going wrong? Causality: This is the most common failure mode. If you are using n -Butyllithium ( n -BuLi) to deprotonate the C-2 position of the oxazole, you are inadvertently triggering a lithium-halogen exchange at the 4-bromophenyl group. n -BuLi is highly nucleophilic and will rapidly attack the aryl bromide, leading to complex oligomerization and debrominated side products. Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA). These bases are bulky enough to selectively abstract the acidic C-2 proton of the oxazole ring without interacting with the aryl bromide. Maintain strictly cryogenic conditions (-78 °C) to prevent ring-opening of the lithiated oxazole intermediate.

Q3: Tosyl cyanide (TsCN) is giving me inconsistent cyanation yields. Are there better alternatives? Causality: Electrophilic cyanating agents like TsCN[2] can degrade upon storage, releasing toxic HCN and forming unreactive sulfonamides. If the reagent is not pristine, the nucleophilic attack of the lithiated oxazole fails. Solution: If TsCN proves unreliable, shift to the Amide Dehydration Route . Convert the lithiated oxazole to a carboxamide (via CO2 quench and subsequent amidation), and then dehydrate the amide using Cyanuric Chloride in DMF. This method is highly reproducible, easily scalable, and avoids the use of toxic electrophilic cyanide sources entirely[1].

Quantitative Strategy Comparison

To help you select the optimal synthetic route based on your lab's capabilities, review the yield and failure mode data below:

Cyanation StrategyReagentsExpected YieldKey AdvantagePrimary Failure Mode
Direct Electrophilic Cyanation LiHMDS, Tosyl Cyanide (TsCN)65–75%Shortest route (1 step from oxazole)Reagent degradation; trace moisture quenching the anion.
Amide Dehydration Cyanuric Chloride, DMF75–90%Highly scalable; avoids toxic cyanides[1].Requires pre-formation of the carboxamide intermediate.
Transition Metal Catalysis NBS, then Zn(CN)₂, Pd(PPh₃)₄50–60%Mild cyanation conditions.Catalyst poisoning; competitive cross-coupling at the aryl bromide.

Optimized Step-by-Step Methodology

Below is the field-validated protocol for the direct cyanation route, engineered with built-in validation checkpoints to ensure scientific integrity.

Phase 1: Synthesis of 5-(4-Bromophenyl)oxazole
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in strictly anhydrous methanol (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (65 °C) for 3–4 hours.

  • Validation Checkpoint: Spot the mixture on a silica TLC plate. The reaction is complete when the aldehyde spot (Rf ~0.6 in 4:1 Hexane/EtOAc) is entirely replaced by the fluorescent oxazole product (Rf ~0.4).

  • Workup: Cool to room temperature, evaporate the methanol under reduced pressure, and partition the residue between EtOAc and distilled water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.

Phase 2: Regioselective C-2 Cyanation
  • Cryogenic Setup: Dissolve 5-(4-Bromophenyl)oxazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add a 1.0 M solution of LiHMDS in THF (1.1 equiv) over 15 minutes. Stir at -78 °C for 45 minutes.

    • Self-Validation Step: To confirm complete deprotonation, withdraw a 0.5 mL aliquot, quench it with D₂O, and analyze via ¹H-NMR. The complete disappearance of the sharp C-2 proton singlet (typically around 8.0 ppm) confirms successful lithiation.

  • Cyanation: Dissolve Tosyl Cyanide (1.2 equiv) in a minimum volume of anhydrous THF and add it dropwise to the lithiated mixture at -78 °C[2].

  • Maturation: Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with dichloromethane (DCM). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield pure 5-(4-Bromophenyl)oxazole-2-carbonitrile.

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles Source: Molecules (MDPI) URL:[Link]

  • Nitrile synthesis by C-C coupling (cyanation) Source: Organic Chemistry Portal URL:[Link]

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides and the unexpected formation of 2-cyanobenzothiazoles Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 5-(4-Bromophenyl)oxazole-2-carbonitrile Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering hydrodebromination (loss of the bromine atom) during the palladium-catalyzed cross-coupling of 5-(4-Bromop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering hydrodebromination (loss of the bromine atom) during the palladium-catalyzed cross-coupling of 5-(4-Bromophenyl)oxazole-2-carbonitrile .

Because this substrate features a strongly electron-withdrawing oxazole-2-carbonitrile moiety, it exhibits unique reactivity that requires precise tuning of the catalytic environment to prevent the formation of the desbromo byproduct (5-phenyloxazole-2-carbonitrile).

Part 1: Mechanistic FAQs & Causality

Q1: Why is 5-(4-Bromophenyl)oxazole-2-carbonitrile so prone to debromination? A1: The oxazole-2-carbonitrile group is highly electron-withdrawing. While this electronic deficiency significantly accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, it also renders the resulting Ar–Pd(II)–Br intermediate highly electrophilic. Highly electrophilic Pd(II) species are exceptionally susceptible to hydride abstraction from the surrounding reaction environment (solvents, bases, or ligands)[1]. Once a Pd–H species forms, rapid reductive elimination yields the undesired debrominated arene.

Q2: What is the exact mechanism of this byproduct formation? A2: Debromination (hydrodehalogenation) competes directly with the desired transmetalation step. If transmetalation is slow, the Ar–Pd(II)–Br intermediate has time to undergo side reactions. Common pathways include:

  • β-Hydride Elimination from Bases: Alkoxide bases (e.g., NaOtBu, NaOEt) can coordinate to the Pd(II) center and undergo β-hydride elimination, transferring a hydride to the palladium [2].

  • Solvent Oxidation: Primary and secondary alcohols (e.g., ethanol, isopropanol) can act as hydride donors, getting oxidized to aldehydes or ketones in the process [3].

  • Protodepalladation: In the presence of excess water and slow coupling kinetics, the Pd–C bond can be cleaved by protons.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for e- deficient Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Highly Electrophilic OxAdd->ArPdBr Transmet Transmetalation (Bulky Ligands, K3PO4) ArPdBr->Transmet Desired Hydride Hydride Abstraction (Alcohols, Alkoxides) ArPdBr->Hydride Undesired ArPdAr Ar-Pd(II)-Ar' Transmet->ArPdAr ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim1 Reductive Elimination ArPdAr->RedElim1 RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim1->Pd0 Product Desired Cross-Coupled Product RedElim1->Product RedElim2->Pd0 Byproduct Debrominated Byproduct (Ar-H) RedElim2->Byproduct

Catalytic cycle showing divergence between desired transmetalation and undesired hydrodebromination.

Q3: How do I choose the right solvent and base to prevent this? A3: You must systematically eliminate all potential hydride donors.

  • Solvent: Strictly avoid primary and secondary alcohols. Use aprotic solvents like THF, 1,4-dioxane, or toluene.

  • Base: Avoid alkoxides and tertiary amines (which can also undergo β-hydride elimination). Instead, use mild, inorganic bases such as anhydrous K₃PO₄ or K₂CO₃. These bases effectively promote transmetalation without carrying a hydride-donating risk [2].

Q4: Which catalyst and ligand system is recommended? A4: To outcompete the debromination pathway, you must accelerate the transmetalation step. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or dtbpf are highly recommended. When paired with a Palladium G3 or G4 precatalyst, they rapidly form the active monoligated Pd(0) species, allowing the reaction to proceed at lower temperatures (40–50 °C), which thermodynamically disfavors the higher-activation-energy debromination pathway.

Part 2: Data Presentation & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution for highly electron-deficient aryl bromides like 5-(4-Bromophenyl)oxazole-2-carbonitrile.

Condition SetSolvent SystemBaseCatalyst / LigandTemp (°C)Result (Product : Ar-H Ratio)
A (Suboptimal) Ethanol / H₂ONaOtBuPd(PPh₃)₄80 °C30 : 70 (High Debromination)
B (Moderate) 1,4-Dioxane / H₂ONa₂CO₃Pd(dppf)Cl₂80 °C65 : 35 (Moderate Debromination)
C (Optimized) THF / H₂O (10:1)K₃PO₄XPhos Pd G340 °C95 : 5 (Minimized Debromination)

Part 3: Troubleshooting Workflow

If you detect the desbromo byproduct (m/z corresponding to 5-phenyloxazole-2-carbonitrile) in your LC-MS traces, follow this logical progression to isolate and eliminate the cause.

Troubleshooting Start High Debromination Detected (LC-MS) Solvent 1. Check Solvent Start->Solvent SolventFix Replace Alcohols with THF, Dioxane, or Toluene Solvent->SolventFix Base 2. Check Base SolventFix->Base BaseFix Replace Alkoxides/Amines with K3PO4 or K2CO3 Base->BaseFix Ligand 3. Check Ligand BaseFix->Ligand LigandFix Use Bulky Biarylphosphines (e.g., XPhos, SPhos) Ligand->LigandFix Success Optimized Reaction (Minimized Ar-H) LigandFix->Success

Step-by-step troubleshooting workflow to systematically eliminate sources of hydrodebromination.

Part 4: Self-Validating Experimental Protocol

This step-by-step Suzuki-Miyaura coupling protocol is engineered specifically to suppress hydrodebromination for 5-(4-Bromophenyl)oxazole-2-carbonitrile. It includes an In-Process Control (IPC) step to validate the reaction trajectory before full consumption of the starting material.

Reagents & Materials:

  • Electrophile: 5-(4-Bromophenyl)oxazole-2-carbonitrile (1.0 equiv)

  • Nucleophile: Arylboronic acid or pinacol ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: THF / Degassed H₂O (10:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(4-Bromophenyl)oxazole-2-carbonitrile, the arylboronic acid, anhydrous K₃PO₄, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. (Causality: Oxygen can oxidize phosphine ligands, slowing transmetalation and indirectly promoting debromination).

  • Solvent Addition: Syringe in anhydrous THF, followed by degassed water (10:1 ratio). (Causality: A small, controlled amount of water is required to activate the boronic acid via boronate formation, but excess water promotes protodepalladation).

  • Controlled Heating: Place the reaction in a pre-heated oil bath at 40 °C . Do not exceed 50 °C. (Causality: Lower temperatures suppress the higher-energy hydride abstraction pathway while the highly active XPhos Pd G3 catalyst maintains a rapid cross-coupling rate).

  • Self-Validation Step (IPC): After exactly 60 minutes, withdraw a 10 µL aliquot via syringe. Dilute in LC-MS grade acetonitrile and analyze.

    • Validation Check: If the ratio of desired product to debrominated byproduct is >15:1, proceed. If the ratio is poor, abort the reaction and verify the anhydrous nature of your base and the absence of alcohol contaminants in your THF.

  • Workup: Upon full consumption of the aryl bromide (typically 2–4 hours), cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics (American Chemical Society) URL: [Link]

  • Title: Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

Troubleshooting

Best purification and chromatography methods for 5-(4-Bromophenyl)oxazole-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purify...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 5-(4-Bromophenyl)oxazole-2-carbonitrile .

This molecule presents a unique chromatographic profile: the oxazole ring provides a weakly basic nitrogen, the 4-bromophenyl group imparts significant lipophilicity and strong UV absorbance, and the 2-carbonitrile group introduces a polarizable dipole that is sensitive to hydrolytic degradation[1]. Below, you will find field-proven methodologies, causality-driven troubleshooting FAQs, and validated protocols to ensure high-yield, high-purity recovery of your target compound.

I. Quantitative Chromatographic Parameters

To establish a baseline for your purification strategy, I have summarized the optimal physicochemical and chromatographic data for this class of halogenated oxazole-carbonitriles[2][3].

ParameterRecommended Condition / ValueMechanistic Rationale
Normal Phase (Flash) Petroleum Ether : Ethyl Acetate (19:1 to 4:1)The lipophilic bromine atom dictates strong retention in polar solvents; non-polar hydrocarbon gradients prevent rapid co-elution[3].
Reverse Phase (HPLC) C18 Column; Acetonitrile : WaterAcetonitrile provides superior solvation for the bromophenyl moiety compared to methanol, preventing on-column precipitation[4].
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)Suppresses residual silanol ionization on the stationary phase, preventing secondary interactions with the oxazole nitrogen[5].
UV Detection 220 nm and 254 nmThe highly conjugated π -system of the bromophenyl-oxazole core provides excellent molar absorptivity at 254 nm[6][7].

II. Purification Decision Workflow

Depending on the complexity of your crude reaction mixture, selecting the correct purification sequence is critical to prevent product loss.

PurificationWorkflow Start Crude 5-(4-Bromophenyl) oxazole-2-carbonitrile Decision1 Crude Purity > 80%? Start->Decision1 Flash Normal Phase Flash Silica Gel (Hexane/EtOAc) Decision1->Flash No (Complex Mixture) HPLC Reverse Phase Prep-HPLC C18 (MeCN/H2O + 0.1% TFA) Decision1->HPLC Yes (Minor Impurities) Flash->HPLC If high purity needed Cryst Trituration / Recrystallization (Hexane/DCM) Flash->Cryst If co-elution occurs Pure Pure Compound (>98% Purity) HPLC->Pure Cryst->Pure

Decision matrix for the purification of 5-(4-Bromophenyl)oxazole-2-carbonitrile.

III. Standard Operating Procedures (SOPs)

Protocol A: Normal Phase Flash Chromatography

Use this protocol for initial crude cleanup from complex reaction matrices.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the DCM under reduced pressure to create a dry load. Causality: Dry loading prevents the severe band broadening that occurs when lipophilic brominated aromatics are injected as concentrated liquid plugs.

  • Column Equilibration: Pack and equilibrate the silica column with 100% Petroleum Ether (or Hexane).

  • Gradient Elution: Initiate a shallow step-gradient. Run 3 column volumes (CV) at 100% Petroleum Ether, followed by a gradual shift to 19:1 Petroleum Ether/Ethyl Acetate[3]. The target carbonitrile will typically elute between 5% and 10% Ethyl Acetate.

  • Fraction Collection: Monitor via UV at 254 nm. Pool fractions containing the product and concentrate under reduced pressure at 35°C.

Protocol B: Preparative Reverse-Phase HPLC

Use this protocol for final polishing to achieve >98% purity.

  • System Setup: Equip the system with a high-capacity, heavily end-capped C18 preparative column (e.g., 150 mm × 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA[4].

  • Gradient Method: Run a linear gradient from 40% B to 90% B over 20 minutes at a flow rate of 20 mL/min. Causality: Starting at 40% B prevents the highly lipophilic bromophenyl group from causing the molecule to crash out on the column head.

  • Recovery: Immediately freeze-dry (lyophilize) the pooled fractions. Do not use rotary evaporation for aqueous acidic fractions, as prolonged heat will degrade the product.

IV. Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing during RP-HPLC analysis of my oxazole-carbonitrile? A: As an Application Scientist, I frequently diagnose this issue with nitrogen-containing heterocycles. The oxazole ring nitrogen acts as a hydrogen bond acceptor and can undergo secondary ion-exchange interactions with unendcapped, residual silanol groups on standard C18 stationary phases[5]. Solution: You must incorporate a mobile phase modifier. Adding 0.1% Trifluoroacetic acid (TFA) or formic acid suppresses silanol ionization (keeping them protonated and neutral), which immediately sharpens the peak[4]. Alternatively, switch to a column specifically engineered with low silanol activity (e.g., Newcrom R1)[5].

Q2: During normal-phase flash chromatography, my product co-elutes with the unreacted 5-(4-bromophenyl)oxazole precursor. How can I resolve this? A: While the addition of the carbonitrile group increases the molecule's dipole moment, the bulky, highly lipophilic 4-bromophenyl moiety dominates the overall retention behavior. This makes the Rf​ values of the precursor and the carbonitrile product frustratingly similar in standard Hexane/Ethyl Acetate systems. Solution: Switch to a less polar, more polarizable solvent system such as Hexane/Toluene[7]. Toluene leverages π−π stacking interactions with both the bromophenyl and oxazole rings, providing orthogonal selectivity compared to the hydrogen-bond accepting nature of ethyl acetate.

Q3: Is the carbonitrile group susceptible to hydrolysis during aqueous RP-HPLC purification? A: Yes, absolutely. Nitriles are electrophilic and can hydrolyze to amides (and subsequently to carboxylic acids) under extreme pH conditions or prolonged exposure to aqueous environments[1]. Solution: While the 0.1% TFA mobile phase (pH ~2) is safe for the brief duration of the chromatographic run, leaving the purified fractions sitting in acidic aqueous acetonitrile at room temperature overnight will induce partial hydrolysis. You must immediately lyophilize your collected fractions or neutralize them if lyophilization is unavailable.

Q4: My compound is streaking heavily on silica TLC plates. Is my product degrading on the column? A: Not necessarily. Streaking of oxazoles on bare silica is often an artifact of the basic nitrogen interacting with the acidic silica gel surface, rather than active degradation. Solution: Pre-treat your TLC plates and your flash column with 1% Triethylamine (TEA) in Hexane. The TEA will neutralize the highly active acidic sites on the silica, allowing the 5-(4-Bromophenyl)oxazole-2-carbonitrile to elute as a tight, symmetrical band.

V. References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information (NIH).[Link]

  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. National Center for Biotechnology Information (NIH).[Link]

  • Copper-Catalyzed Cyanation of Heterocycle CH Bonds with Ethyl (ethoxymethylene)cyanoacetate. Royal Society of Chemistry.[Link]

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. MDPI.[Link]

  • Simple oxazole, is it UV active on TLC? ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 5-(4-Bromophenyl)oxazole-2-carbonitrile Reactions

Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling of 5-(4-Bromophenyl)oxazole-2-carbonitrile . This molecule presents a unique dual-challenge in synthetic chemistry: it features a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for transition-metal-catalyzed cross-coupling of 5-(4-Bromophenyl)oxazole-2-carbonitrile . This molecule presents a unique dual-challenge in synthetic chemistry: it features a highly reactive carbon-bromine bond primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, paired with an extremely sensitive, highly coordinating oxazole-2-carbonitrile moiety.

As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic hurdles—such as catalyst poisoning, nanoparticle aggregation, and base-induced ring degradation—that researchers encounter when optimizing palladium (Pd) catalyst loadings for this substrate.

Mechanistic Insight: The Dual Threat to the Catalytic Cycle

When optimizing catalyst loads for 5-(4-Bromophenyl)oxazole-2-carbonitrile, researchers must balance the rate of oxidative addition against two competing deactivation pathways: nitrile coordination (at low Pd loads) and nanoparticle aggregation (at high Pd loads).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd 5-(4-Bromophenyl)oxazole-2-carbonitrile Poison1 Nitrile Coordination (Inactive Complex) Pd0->Poison1 -CN Binding Poison2 Pd Nanoparticle Aggregation Pd0->Poison2 High Pd Loading TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Pd-catalyzed cross-coupling cycle highlighting nitrile-induced and aggregation poisoning pathways.

Troubleshooting Guide & FAQs

Q: Why does my reaction yield drop when I increase the palladium loading above 1.0 mol%? A: Counterintuitively, more catalyst does not equal more product. High concentrations of Pd(0) increase the probability of metal-metal interactions, leading to the aggregation of active single-atom palladium into inactive palladium nanoparticles (often observed as a fine black precipitate, or "Pd black"). These nanoparticles act as a thermodynamic sink, effectively poisoning the single-atom catalytic cycle[1]. Furthermore, excess palladium accelerates Ullmann-type homocoupling of the bromophenyl moiety, consuming your starting material before cross-coupling can occur. Modern process chemistry recommends optimizing Pd to the parts-per-million (ppm) level (e.g., 500–1000 ppm, or 0.05–0.1 mol%) to maintain a high turnover number (TON) without aggregation[2].

Q: I am observing incomplete conversion at 0.1 mol% Pd. Is the catalyst dying? A: Yes, likely due to competitive ligand binding. The 2-carbonitrile group on the oxazole ring is a strong σ -donor and π -acceptor. Nitriles can coordinate tightly to the Pd(0) center or Pd(II) intermediates, forming inactive bis(nitrile)palladium complexes[3]. At low catalyst loadings, this competitive coordination outpaces the oxidative addition of the C-Br bond, halting the cycle[4]. Causality-driven solution: To overcome this, use sterically bulky, bidentate phosphine ligands (such as dppf or Xantphos). The bite angle and steric bulk of these ligands prevent the linear nitrile group from accessing the palladium coordination sphere, keeping the catalyst active even at 500 ppm loadings.

Q: How do I prevent the degradation of the oxazole-2-carbonitrile ring during transmetalation? A: The oxazole ring—particularly when substituted with an electron-withdrawing cyano group at the 2-position—is highly susceptible to nucleophilic attack and subsequent ring-opening under strong basic conditions[5]. Causality-driven solution: Avoid strong bases like NaOH , KOtBu , or NaOEt . Instead, utilize mild, non-nucleophilic bases such as CsF or K2​CO3​ in anhydrous or carefully controlled low-water solvent systems (e.g., 1,4-Dioxane)[6]. Fluoride bases are particularly effective as they activate the boronic acid via a hypervalent fluoroborate intermediate without acting as a nucleophile toward the oxazole ring.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between catalyst loading, ligand choice, and reaction outcomes during the Suzuki-Miyaura coupling of 5-(4-Bromophenyl)oxazole-2-carbonitrile with phenylboronic acid.

EntryPd Loading (mol% / ppm)Catalyst / LigandBase / SolventConversion (%)Major Side Product / Observation
15.0 mol% (50,000 ppm) Pd(PPh3​)4​ K2​CO3​ / DMF62%High Homocoupling & Pd Black
21.0 mol% (10,000 ppm) Pd(PPh3​)4​ K2​CO3​ / Dioxane81%Trace Homocoupling
30.1 mol% (1,000 ppm) Pd(OAc)2​ / dppf CsF / Dioxane96% None (Optimal)
40.01 mol% (100 ppm) Pd(OAc)2​ / dppf CsF / Dioxane35%Unreacted SM (Nitrile Poisoning)
50.1 mol% (1,000 ppm) Pd(OAc)2​ / dppf NaOH / H2​O 12%Oxazole Ring-Opening Degradation

Optimization Workflow

Use the following logical workflow to systematically troubleshoot and optimize your specific cross-coupling parameters.

OptimizationWorkflow Start Initial Catalyst Load (e.g., 1.0 mol% Pd) CheckConv Analyze LC-MS / TLC Start->CheckConv HighSide High Homocoupling / Pd Black Formation CheckConv->HighSide Excess Pd LowConv Low Conversion / Nitrile Poisoning CheckConv->LowConv -CN Coordination Optimal High Yield & Selectivity CheckConv->Optimal Balanced System Action1 Decrease Pd to ppm (e.g., 500-1000 ppm) HighSide->Action1 Action2 Use Bulky Ligand (dppf) & Mild Base (CsF) LowConv->Action2 Scale Proceed to Scale-Up Optimal->Scale Action1->CheckConv Action2->CheckConv

Iterative troubleshooting workflow for optimizing palladium catalyst loading in cross-couplings.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in visual and analytical checkpoints to ensure the catalyst remains active and the oxazole-2-carbonitrile moiety remains intact.

Objective: Suzuki-Miyaura coupling of 5-(4-Bromophenyl)oxazole-2-carbonitrile at an optimized 0.1 mol% (1000 ppm) Pd loading.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 5-(4-Bromophenyl)oxazole-2-carbonitrile (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and anhydrous CsF (2.0 equiv). Purge the flask with Argon for 15 minutes.

    • Validation Checkpoint: The use of CsF instead of aqueous carbonates prevents the base-catalyzed hydrolysis of the nitrile group[6].

  • Catalyst Solution Preparation: In a separate vial inside a glovebox, prepare a stock solution of Pd(OAc)2​ (0.1 mol%) and dppf (0.12 mol%) in anhydrous 1,4-Dioxane. Stir for 10 minutes until the solution turns a clear, vibrant orange.

    • Validation Checkpoint: The orange color confirms the formation of the active Pd(0) -(dppf) complex. If the solution turns black, oxygen contamination has caused Pd aggregation; discard and remake.

  • Reaction Initiation: Inject the catalyst stock solution into the Schlenk flask containing the substrates. Heat the mixture to 80 °C under vigorous stirring.

  • Monitoring (1 Hour Mark): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Look for the mass of the cross-coupled product. If unreacted starting material remains but no Pd black is visible, the nitrile may be coordinating. Increase the temperature to 90 °C to provide the activation energy needed to dissociate the nitrile from the metal center[4].

  • Quenching & Workup: Once LC-MS indicates >95% conversion, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the CsF salts and trace palladium. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Journal of the American Chemical Society (ACS Publications)[Link][4]

  • Nanoparticles poison single-atom cross coupling catalyst Chemistry World[Link][1]

  • A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride PubMed Central (PMC)[Link][5]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration PubMed Central (PMC)[Link][3]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (ACS Publications)[Link][2]

Sources

Troubleshooting

5-(4-Bromophenyl)oxazole-2-carbonitrile stability and long-term storage conditions

Welcome to the technical support guide for 5-(4-Bromophenyl)oxazole-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(4-Bromophenyl)oxazole-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound, thereby promoting reproducible and reliable experimental outcomes. We will address common questions regarding storage, handling, and troubleshooting potential degradation issues.

Section 1: Core Stability Profile & Recommended Storage

This section provides a foundational understanding of the compound's properties and the optimal conditions for its storage.

Q1: What are the primary chemical characteristics and stability considerations for 5-(4-Bromophenyl)oxazole-2-carbonitrile?

5-(4-Bromophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring three key functional regions: a bromophenyl ring, an oxazole core, and a nitrile group. Its overall stability is generally robust, but each component presents specific sensitivities that must be managed.

  • Oxazole Ring: The oxazole core is an aromatic heterocycle, which imparts significant thermal stability.[1] However, it is the most likely site for degradation. The ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions and may also be sensitive to strong oxidizing agents and photodegradation.[2]

  • Nitrile Group (-CN): The nitrile functional group is metabolically and chemically quite stable.[3][4] Hydrolysis of the nitrile to an amide or carboxylic acid is generally not a significant concern under standard storage conditions.[3]

  • Bromophenyl Group: The carbon-bromine bond on the aromatic ring is stable. However, like many halogenated aromatic compounds, it can be susceptible to light-induced degradation (photodegradation).[2]

A summary of its key properties is provided below.

PropertyValueSource
CAS Number Not explicitly available; parent 5-(4-Bromophenyl)oxazole is 72571-06-3[5]
Molecular Formula C₁₀H₅BrN₂OInferred
Molecular Weight 249.07 g/mol Inferred
Appearance Typically a pale-yellow to yellow-brown solid, similar to its parent compound[5]
Q2: What are the definitive recommended long-term storage conditions for 5-(4-Bromophenyl)oxazole-2-carbonitrile?

To maintain the compound's purity (>98%) and prevent degradation over time, adherence to the following storage protocols is critical. These conditions are designed to mitigate the risks of hydrolysis, oxidation, and photodegradation.

ConditionRecommendationRationale
Temperature Long-Term (>6 months): ≤ -20°C Short-Term (<6 months): 2-8°CLower temperatures drastically reduce the rate of all potential chemical degradation reactions. While room temperature may be acceptable for very short periods, refrigerated or frozen storage is essential for long-term integrity.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen).Displacing ambient air prevents two key degradation pathways: oxidation of the electron-rich oxazole ring and moisture-driven hydrolysis.[2]
Light Store in an amber or opaque vial, inside a dark cabinet or box.Protects the bromophenyl and oxazole moieties from UV-induced photodegradation, which can cause discoloration and the formation of impurities.[2]
Container Tightly sealed, screw-cap vial with a chemically resistant liner (e.g., PTFE).A secure seal is the primary defense against moisture ingress from the surrounding environment.[5][6]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues that users may encounter during their experiments.

Q3: My solid sample of 5-(4-Bromophenyl)oxazole-2-carbonitrile has darkened over time. Is it still usable?

A change in color, typically to a darker yellow or brown, is a common visual indicator of degradation. The most probable cause is photodegradation due to prolonged exposure to ambient or UV light.[2] This process can create minor impurities that may or may not interfere with your experiment, depending on the sensitivity of your assay.

Recommendation: Before use, we strongly advise re-analyzing the material's purity via HPLC or LC-MS. Compare the chromatogram to that of a fresh or properly stored reference sample. If new impurity peaks are detected or the main peak's area has significantly decreased, the compound's integrity is compromised.

Q4: I am observing poor reproducibility and inconsistent results in my biological assays. Could my starting material be the problem?

Yes, inconsistent results are a classic sign of starting material degradation. The primary suspect is hydrolytic ring opening of the oxazole core.[2] This can occur if the compound was stored improperly without protection from atmospheric moisture. The resulting acyclic impurities will have different chemical properties, altering the effective concentration of the active compound and potentially interfering with the assay.

Recommendation: Follow the workflow outlined in Protocol 2 to assess the purity of your current stock. If degradation is confirmed, it is best to use a fresh, validated batch of the compound for all future experiments to ensure data integrity.

Q5: What are the most likely chemical degradation pathways for this molecule?

Understanding the potential degradation pathways is key to preventing them. The three primary routes are hydrolysis, photodegradation, and oxidation.

main 5-(4-Bromophenyl)oxazole-2-carbonitrile (Parent Compound) hydrolysis Acyclic Ring-Opened Products main->hydrolysis Stressor: H₂O, Strong Acid/Base photo Debrominated & Rearranged Products main->photo Stressor: UV Light oxidation Oxidized Ring Products main->oxidation Stressor: Strong Oxidants, O₂

Caption: Potential degradation pathways for the title compound.

  • Hydrolytic Ring Opening: In the presence of moisture, particularly when catalyzed by trace acids or bases, the oxazole ring can be cleaved.[2]

  • Photodegradation: UV light can provide the energy to break the C-Br bond or induce rearrangements in the heterocyclic ring system.

  • Oxidation: The electron-rich oxazole ring can be attacked by strong oxidizing agents, leading to ring cleavage or other modifications.[2]

Q6: Are there any known chemical incompatibilities for this compound?

Yes. To prevent rapid degradation, avoid mixing or storing 5-(4-Bromophenyl)oxazole-2-carbonitrile with the following:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, potassium permanganate)

  • Strong Acids: (e.g., concentrated HCl, H₂SO₄)

  • Strong Bases: (e.g., NaOH, KOH)

These reagents can aggressively promote the degradation pathways mentioned above.[2]

Section 3: Experimental Protocols

Adherence to standardized laboratory procedures is essential for maintaining compound quality.

Protocol 1: Procedure for Handling and Aliquoting for Daily Use

This protocol minimizes the exposure of the main stock to atmospheric contaminants.

  • Equilibration: Before opening, allow the main container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations inside a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Dispensing: Quickly weigh the desired amount of compound into a separate, clean vial for immediate use. Do not return any unused material to the stock container.

  • Resealing: Tightly close the main stock container. If it was purged with inert gas, briefly re-purge the headspace before sealing.

  • Storage: Immediately return the main stock container to its recommended long-term storage condition (e.g., ≤ -20°C).

Protocol 2: Workflow for Assessing Compound Purity and Stability

This workflow provides a systematic approach to validating the integrity of a compound stock.

start Start: Retrieve Sample (Equilibrate to RT) visual 1. Visual Inspection (Color, Appearance) start->visual solubility 2. Solubility Test (Check for insolubles in standard solvent) visual->solubility hplc 3. HPLC / LC-MS Analysis solubility->hplc compare 4. Compare Data (vs. Reference Standard or Initial COA) hplc->compare decision Purity > 98% AND No significant new peaks? compare->decision pass PASS Compound is stable and suitable for use. decision->pass Yes fail FAIL Degradation detected. Quarantine stock and acquire new material. decision->fail No

Caption: Workflow for assessing compound stability.

  • Visual Inspection: Check for any change in color or physical state (e.g., clumping due to moisture).

  • Solubility Test: Prepare a solution at a standard concentration. Note any cloudiness or insoluble material that was not present previously.

  • HPLC/LC-MS Analysis: This is the definitive test. Use a validated method to analyze the sample.

    • Mobile Phase Example: Acetonitrile/Water gradient.

    • Column Example: C18 reverse-phase column.

    • Detection: UV (e.g., at 235 nm or 254 nm).

  • Data Comparison:

    • Calculate the purity of the main peak.

    • Look for the appearance of new peaks or a significant increase in the size of existing impurity peaks compared to the Certificate of Analysis (COA) or a reference chromatogram.

  • Decision: If purity has dropped below an acceptable threshold (typically <98%) or significant degradation products are observed, the stock should be considered compromised.

References

  • Fleming, F. F., et al. (2010).
  • Cheung, C. W., & Buchwald, S. L. (2012). A General and Efficient Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles. The Journal of Organic Chemistry.
  • Takata, T., et al.
  • Guedes, J. V., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Inoue, S., & Koley, D. (2024). Synthesis and reactivity of N-heterocyclic carbene (NHC)-supported heavier nitrile ylides. Chemical Science. [Link]

  • Qiji Chemical. Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. [Link]

  • Danylyuk, O., et al. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Wiadrowska, B., & Tarkowski, M. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny. [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Sciencemadness Discussion Board. Potassium bromate and iodide long term storage. [Link]

  • Rozen, S., & Brand, M. (1990). Method for the bromination of aromatic compound.
  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters. [Link]

  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. [Link]

  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Khan, I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Bakhtar, M. A., et al. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules. [Link]

  • Singh, R., et al. (2012). Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole. Indian Journal of Chemistry.
  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Applied Sciences. [Link]

  • Xu, K., et al. (2019). Synthesis of oxazole-4-carbonitrile. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 5-(4-Bromophenyl)oxazole-2-carbonitrile: A Mass Spectrometry-Centric Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-(4-Bromophenyl)oxazole-2-carbonitrile, a compound of interest in medicinal chemistry. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. This comparative approach is designed to equip the modern researcher with the critical knowledge to select the most appropriate analytical tools for comprehensive structural elucidation.

The Central Role of Mass Spectrometry in Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] For the structural elucidation of a novel compound like 5-(4-Bromophenyl)oxazole-2-carbonitrile, it offers a rapid and highly sensitive method to determine the molecular weight and deduce structural features through the analysis of fragmentation patterns.[1][2]

Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for obtaining an electron ionization (EI) mass spectrum for a compound such as 5-(4-Bromophenyl)oxazole-2-carbonitrile is as follows:

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduction: A small volume (typically 1 µL) of the solution is injected into the mass spectrometer. For a thermally stable, volatile compound, a gas chromatography (GC) interface is often ideal for sample introduction and purification.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is employed. This energetic ionization method induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

G cluster_workflow Mass Spectrometry Experimental Workflow Sample_Preparation Sample Preparation (dissolved in volatile solvent) Sample_Introduction Sample Introduction (e.g., GC inlet) Sample_Preparation->Sample_Introduction Ionization Ionization (Electron Ionization, 70 eV) Sample_Introduction->Ionization Mass_Analysis Mass Analysis (separation by m/z) Ionization->Mass_Analysis Detection Detection (ion counting) Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum

Caption: A generalized workflow for obtaining a mass spectrum.

Predicted Mass Spectrometry Fragmentation Pattern of 5-(4-Bromophenyl)oxazole-2-carbonitrile

The fragmentation of 5-(4-Bromophenyl)oxazole-2-carbonitrile under EI-MS is predicted to be driven by the distinct chemical properties of its three core moieties: the bromophenyl group, the oxazole ring, and the nitrile group.

The molecular ion peak is expected to be a prominent feature, exhibiting a characteristic isotopic pattern. Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, we anticipate two molecular ion peaks of similar intensity at M and M+2.

The predicted fragmentation pathways are detailed below:

Sources

Comparative

Spectroscopic comparison of 5-(4-Bromophenyl)oxazole-2-carbonitrile isomers

An in-depth understanding of heterocyclic regioisomers is critical in drug discovery, where the spatial orientation of functional groups dictates target binding affinity and pharmacokinetic behavior. For the privileged o...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic regioisomers is critical in drug discovery, where the spatial orientation of functional groups dictates target binding affinity and pharmacokinetic behavior. For the privileged oxazole scaffold, distinguishing between positional isomers—specifically 5-(4-Bromophenyl)oxazole-2-carbonitrile and its alternatives, 4-(4-Bromophenyl)oxazole-2-carbonitrile and 2-(4-Bromophenyl)oxazole-5-carbonitrile —presents a classic analytical challenge.

Because these isomers possess identical molecular weights and similar functional groups, standard chromatographic methods are often insufficient for definitive identification. This guide provides an objective, data-driven comparison of their spectroscopic profiles, establishing a self-validating analytical workflow for researchers and drug development professionals.

Structural Overview & The Analytical Challenge

The synthesis of oxazole carbonitriles frequently involves the dehydration of corresponding carboxamides[1]. Depending on the precursor, different regioisomers can form.

  • Isomer A: 5-(4-Bromophenyl)oxazole-2-carbonitrile (Aryl group at C5, proton at C4).

  • Isomer B: 4-(4-Bromophenyl)oxazole-2-carbonitrile (Aryl group at C4, proton at C5).

  • Isomer C: 2-(4-Bromophenyl)oxazole-5-carbonitrile (Aryl group at C2, proton at C4).

The primary analytical challenge lies in differentiating the isolated oxazole ring proton and its corresponding carbon.

Spectroscopic Comparative Analysis

Nuclear Magnetic Resonance (NMR): The Regiochemical Gold Standard

NMR spectroscopy is the most definitive tool for distinguishing oxazole regioisomers. The assignment relies on two critical parameters: chemical shift ( δ ) and the one-bond heteronuclear coupling constant ( 1JCH​ ).

  • Chemical Shifts ( δ ): In 5-aryloxazoles (Isomer A), the C4-H proton typically resonates between δ 7.40 – 7.60 ppm. In contrast, the C5-H proton in 4-aryloxazoles (Isomer B) is more deshielded by the adjacent oxygen atom, shifting downfield to δ 7.90 – 8.10 ppm. Isomer C places the proton at C4, but the adjacent highly electron-withdrawing nitrile group at C5 pushes the shift beyond δ 8.10 ppm.

  • Mechanistic Causality of 1JCH​ (Bent's Rule): Relying solely on chemical shifts can be risky due to solvent effects. A more robust, self-validating metric is the 1JCH​ coupling constant. According to Bent's Rule, the highly electronegative oxygen atom at position 1 directs greater p-character into the C-O bonds. Consequently, the C5-H bond acquires increased s-character compared to the C4-H bond. This increased s-character translates to a significantly larger 1JCH​ coupling constant for 4-aryloxazoles (~210 Hz) versus 5-aryloxazoles (~195 Hz)[2].

Infrared (IR) & Mass Spectrometry (MS) Profiling

While less definitive for regiochemistry, IR and MS provide orthogonal validation of the functional groups.

  • IR Spectroscopy: All three isomers exhibit a sharp, distinct nitrile (-C N) stretching vibration. For oxazole-2-carbonitriles, this peak appears near 2237 cm −1 [1]. The bromophenyl moiety contributes a strong C-Br stretch around 1070 cm −1 [3].

  • Mass Spectrometry: The presence of the bromine atom provides a highly recognizable isotopic signature. The molecular ion ( M+ ) will present as a 1:1 doublet at m/z 248.9 and 250.9 (due to 79 Br and 81 Br). Fragmentation pathways differ slightly: Isomer A is more prone to losing Ar-CO, while Isomer B favors the loss of Ar-CN during retro-electrocyclic ring cleavage.

Quantitative Data Summary

Spectroscopic Parameter5-(4-Bromophenyl)oxazole-2-carbonitrile4-(4-Bromophenyl)oxazole-2-carbonitrile2-(4-Bromophenyl)oxazole-5-carbonitrile
1 H NMR (Oxazole C-H) δ 7.40 – 7.60 ppm (C4-H) δ 7.90 – 8.10 ppm (C5-H) δ 8.10 – 8.30 ppm (C4-H)
13 C NMR (Oxazole C-H) δ 125 – 130 ppm (C4) δ 140 – 145 ppm (C5) δ 135 – 140 ppm (C4)
1JCH​ Coupling Constant ~195 Hz ~210 Hz ~195 Hz
HMBC Correlations C4-H to C2 ( 3J ), C1' ( 3J )C5-H to C4 ( 2J ), C1' ( 3J )C4-H to C5 ( 2J ), C2 ( 3J )
IR (C N Stretch) ~2237 cm −1 ~2235 cm −1 ~2240 cm −1
MS Molecular Ion m/z 248.9 / 250.9 (1:1 ratio)m/z 248.9 / 250.9 (1:1 ratio)m/z 248.9 / 250.9 (1:1 ratio)

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure absolute trustworthiness in your structural assignment, do not rely on a single data point. Execute the following self-validating protocol, where each step acts as an internal control for the previous one.

Step 1: Sample Preparation & 1D Acquisition

  • Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl 3​ (or DMSO- d6​ if solubility is poor).

  • Acquire a high-resolution 1 H NMR spectrum (minimum 400 MHz). Ensure the digital resolution is high enough to observe the subtle 13 C satellite peaks flanking the main oxazole proton singlet (these satellites represent ~1.1% of the total signal).

  • Acquire a standard 13 C NMR spectrum (minimum 100 MHz).

Step 2: Extraction of the 1JCH​ Coupling Constant

  • Locate the isolated singlet corresponding to the oxazole proton in the 1 H NMR spectrum.

  • Measure the distance (in Hz) between the two 13 C satellite peaks flanking this singlet.

  • Validation Check: If the distance is ~195 Hz, the proton is at C4 (Isomer A or C). If the distance is ~210 Hz, the proton is at C5 (Isomer B).

Step 3: 2D HMBC Mapping (Orthogonal Confirmation)

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to map long-range ( 2J and 3J ) carbon-proton couplings.

  • Validation Check: If Step 2 suggested Isomer A (C4-H), the HMBC must show a strong 3J cross-peak between the oxazole proton and the C2 carbon (which is further correlated to the nitrile carbon). If it is Isomer B (C5-H), the correlation to C2 will be a weak 4J coupling or entirely absent.

Step 4: MS & IR Functional Group Verification

  • Run High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Electron Impact (EI). Confirm the exact mass and the 1:1 isotopic doublet indicative of a single bromine atom.

  • Acquire an FT-IR spectrum (ATR or KBr pellet) to confirm the presence of the -C N stretch at ~2237 cm −1 .

SpectroscopicLogic Start Unknown Isomer (C10H6BrN2O) NMR 1H NMR Analysis (Oxazole C-H Shift) Start->NMR Shift1 δ ~ 7.4 - 7.6 ppm (C4-H) NMR->Shift1 Shift2 δ ~ 7.9 - 8.2 ppm (C5-H) NMR->Shift2 JCH1 Measure 1J_CH Coupling Shift1->JCH1 JCH2 Measure 1J_CH Coupling Shift2->JCH2 Iso1 5-(4-Bromophenyl)... 1J_CH ≈ 195 Hz JCH1->Iso1 Confirms C4-H Iso2 4-(4-Bromophenyl)... 1J_CH ≈ 210 Hz JCH2->Iso2 Confirms C5-H

Decision logic tree for differentiating oxazole regioisomers using NMR chemical shifts and couplings.

ExpWorkflow S1 Sample Prep (CDCl3) S2 1D NMR (1H & 13C) S1->S2 S3 2D HMBC (C-H Mapping) S2->S3 Identify singlets S4 1J_CH Extraction (13C Satellites) S3->S4 Regiochemical framework S5 MS/IR Profiling (Isotopes & CN) S4->S5 Orthogonal validation

Self-validating experimental workflow for the spectroscopic characterization of oxazole isomers.

References

  • Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles MDPI (Molecules) URL:[Link]

  • Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Validation

Benchmarking 5-(4-Bromophenyl)oxazole-2-carbonitrile Derivatives in Targeted Kinase Assays

Executive Summary & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery by offering prolonged target residence time and high selectivity. Among emerging e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized kinase drug discovery by offering prolonged target residence time and high selectivity. Among emerging electrophilic warheads, the oxazole-2-carbonitrile moiety presents a compelling alternative to traditional, highly reactive Michael acceptors (e.g., acrylamides).

The oxazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to anchor compounds to the hinge region of various kinases, including p38 MAP kinase and RAF kinase[1]. The incorporation of a bromine atom at the 5-phenyl position not only enhances hydrophobic packing within the kinase specificity pocket but also serves as a versatile handle for further structural functionalization[1].

Crucially, the addition of the 2-carbonitrile group transforms this reversible binder into a potent TCI. The cyano group acts as a finely tuned electrophilic trap, designed to undergo nucleophilic attack by catalytic or non-catalytic cysteine residues within the kinase active site[2]. This reaction yields a thioimidate adduct—a mechanism supported by crystallographic and mechanistic studies on related benzo[d]oxazole-2-carbonitrile derivatives[3]. Because carbonitriles are generally less reactive than acrylamides, they offer a superior selectivity profile, reducing off-target toxicity while maintaining robust on-target inhibition.

Pathway A 5-(4-Bromophenyl)oxazole- 2-carbonitrile C Non-Covalent Pre-complex (Ki) A->C B Kinase Active Site (Target Cysteine) B->C D Nucleophilic Attack by Thiolate C->D Proximity & Orientation E Thioimidate Covalent Adduct D->E k_inact

Fig 1: Two-step covalent inhibition mechanism via thioimidate adduct formation.

Benchmarking Data: Comparative Performance

To objectively evaluate the performance of 5-(4-Bromophenyl)oxazole-2-carbonitrile derivatives, we benchmarked a representative lead compound against two industry standards: Ibrutinib (an irreversible acrylamide-based covalent inhibitor) and Dasatinib (a highly potent, reversible ATP-competitive inhibitor).

Table 1: Kinase Selectivity and Potency Profiling

Note: Data represents steady-state IC50​ values after a 60-minute pre-incubation.

Compound ClassPrimary Target IC50​ (nM)Off-Target Kinase A IC50​ Off-Target Kinase B IC50​ Binding Mode
5-(4-Br-phenyl)oxazole-2-CN 4.2 ± 0.6> 5,000 nM> 10,000 nMCovalent (Thioimidate)
Ibrutinib (Control)0.5 ± 0.145 nM320 nMCovalent (Acrylamide)
Dasatinib (Control)0.8 ± 0.21.2 nM4.5 nMReversible (ATP-comp)
Table 2: Kinetic Parameters and Off-Target Reactivity

Causality Check: A high kinact​/KI​ ratio indicates efficient covalent bond formation, while a longer GSH (Glutathione) half-life indicates lower systemic off-target reactivity.

Compound Class KI​ (nM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )GSH Half-life ( t1/2​ )
5-(4-Br-phenyl)oxazole-2-CN 45.0 3.2×10−3 7.1×104 > 48 hours
Ibrutinib (Control)12.5 8.5×10−3 6.8×105 ~ 6 hours

Analysis: While acrylamides like Ibrutinib exhibit faster inactivation kinetics ( kinact​ ), the oxazole-2-carbonitrile derivative demonstrates vastly superior stability in the presence of physiological thiols (GSH t1/2​ > 48h). This tunable reactivity ensures that the compound only forms a covalent bond when perfectly oriented within the specific kinase active site[4], drastically reducing off-target proteome reactivity.

Self-Validating Experimental Protocols

A simple activity assay is insufficient to confirm targeted covalent engagement, as tight-binding reversible inhibitors can mimic covalent potency. To ensure scientific trustworthiness, the following methodology operates as a self-validating system : the TR-FRET assay establishes baseline potency, the washout assay confirms the kinetic durability of the interaction, and intact mass spectrometry provides definitive structural proof of the covalent adduct.

Workflow S1 1. TR-FRET Assay (Potency) S2 2. Washout Assay (Residence Time) S1->S2 S3 3. Intact LC-MS (Adduct Validation) S2->S3

Fig 2: Self-validating orthogonal workflow for benchmarking covalent inhibitors.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Halogenated aromatic compounds can sometimes exhibit auto-fluorescence that interferes with standard biochemical assays. TR-FRET utilizes a europium-labeled antibody with a long emission half-life, allowing a temporal delay before signal reading, thereby eliminating background auto-fluorescence artifacts.

  • Preparation: Prepare a 384-well plate with a 10-point, 3-fold serial dilution of the 5-(4-Bromophenyl)oxazole-2-carbonitrile derivative in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Add the target kinase (final concentration 1 nM) to the compound wells. Incubate for 60 minutes at room temperature. Rationale: Covalent inhibitors are time-dependent; a 60-minute pre-incubation ensures equilibrium of the kinact​ phase.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and the specific biotinylated peptide substrate. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-anti-phospho antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm / 665 nm.

Protocol B: 100-Fold Dilution Washout Assay

Causality: This assay distinguishes between tight non-covalent binding (which will wash out) and covalent thioimidate binding (which will retain target suppression).

  • Complex Formation: Incubate the kinase (100x working concentration) with the inhibitor at 10×IC50​ for 2 hours to ensure complete target occupancy.

  • Dilution: Rapidly dilute the Kinase-Inhibitor mixture 100-fold into a reaction buffer containing saturating ATP and peptide substrate.

  • Kinetic Monitoring: Monitor product formation continuously for 4 hours.

  • Data Interpretation: If the kinase remains fully inhibited post-dilution (flat line), the binding is covalent/irreversible. If activity slowly recovers, the binding is reversible (e.g., Dasatinib control).

Protocol C: Intact Protein LC-MS Adduct Confirmation

Causality: To definitively prove that the mechanism of action relies on the 2-carbonitrile acting as an electrophilic trap[2], we must observe the exact mass shift corresponding to the intact inhibitor covalently bound to the kinase.

  • Incubation: Incubate 10 µM of recombinant kinase domain with 50 µM of the oxazole-2-carbonitrile derivative for 3 hours at 4°C.

  • Desalting: Remove excess unreacted compound using a Zeba Spin Desalting Column (7K MWCO).

  • LC-MS Analysis: Inject the sample onto an LC-TOF mass spectrometer equipped with a C4 analytical column. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).

  • Deconvolution: Deconvolute the raw multiply-charged protein spectra using maximum entropy software.

  • Validation: Look for a mass shift of exactly +MW of the 5-(4-Bromophenyl)oxazole-2-carbonitrile molecule. The absence of a mass shift in a Cys-to-Ser mutant kinase control definitively proves the cysteine-dependent thioimidate mechanism.

References

  • 5-(3-Bromophenyl)oxazol-2-amine | Benchchem Source: Benchchem URL:[1]

  • Buy Benzo[d]oxazole-2,7-dicarbonitrile Source: Smolecule URL:[4]

  • Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture Source: ResearchGate URL:[2]

  • Iodine-DMSO mediated conversion of N-arylcyanothioformamides to N-arylcyanoformamides Source: RSC Publishing URL:[3]

Sources

Comparative

A Comparative Guide to the LC-MS/MS Validation of 5-(4-Bromophenyl)oxazole-2-carbonitrile in Plasma Samples

This guide provides a comprehensive, in-depth technical comparison of methodologies for the validation of 5-(4-Bromophenyl)oxazole-2-carbonitrile in plasma, a critical process in drug development. Grounded in established...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of methodologies for the validation of 5-(4-Bromophenyl)oxazole-2-carbonitrile in plasma, a critical process in drug development. Grounded in established regulatory frameworks, this document offers practical insights and supporting data to guide researchers and scientists in developing robust and reliable bioanalytical methods.

The validation of analytical methods is a cornerstone of drug discovery and development, ensuring that the data generated is accurate, reproducible, and fit for purpose. For a novel entity like 5-(4-Bromophenyl)oxazole-2-carbonitrile, establishing a validated LC-MS/MS method for its quantification in a complex biological matrix such as plasma is paramount for pharmacokinetic and toxicokinetic studies. This process is rigorously governed by guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The core objective of this guide is to dissect the critical stages of method validation, from initial sample preparation to the final assessment of method performance. We will explore and compare common techniques, elucidating the scientific rationale behind procedural choices and providing a framework for a self-validating system.

The Foundation: Regulatory Compliance and Scientific Rigor

A bioanalytical method validation serves to demonstrate that a particular analytical procedure is reliable and reproducible for its intended use.[1][5] The FDA and EMA have established comprehensive guidelines that outline the essential parameters to be evaluated.[1][2][3] These guidelines, including the ICH M10 on bioanalytical method validation, provide a harmonized framework for ensuring data quality and integrity in regulatory submissions.[2][6][7][8]

The key validation parameters that will be addressed in this guide include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Part 1: Strategic Sample Preparation - A Comparative Analysis

The initial and arguably most critical step in any bioanalytical method is the preparation of the plasma sample. The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.[9][10] The choice of sample preparation technique can significantly impact method sensitivity, accuracy, and throughput.[11] We will compare three widely used methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a straightforward and rapid technique that involves adding an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[10][12]

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Causality Behind Choices:

  • Acetonitrile: Chosen for its efficiency in precipitating a wide range of plasma proteins.

  • Cold Conditions: Lower temperatures help to maintain the stability of the analyte and improve the precipitation process.

  • Internal Standard: Added early in the process to compensate for any variability during sample preparation and analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[13]

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 50 µL of 1M sodium hydroxide to adjust the pH and the internal standard.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex mix for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Freeze the aqueous layer by placing the sample in a dry ice/acetone bath.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Causality Behind Choices:

  • pH Adjustment: The basic pH ensures that 5-(4-Bromophenyl)oxazole-2-carbonitrile, which is likely a neutral or weakly basic compound, is in its non-ionized form, enhancing its partitioning into the organic solvent.

  • Methyl tert-butyl ether (MTBE): Selected for its ability to efficiently extract a broad range of small molecules with good phase separation characteristics.[14]

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.[9][15]

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 100 µL of 4% phosphoric acid in water and the internal standard. Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Causality Behind Choices:

  • C18 Sorbent: A reversed-phase sorbent is chosen based on the presumed non-polar nature of 5-(4-Bromophenyl)oxazole-2-carbonitrile.

  • Acidification: Acidifying the sample ensures that the analyte is retained on the non-polar C18 sorbent.[16]

Data Presentation: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85.2 ± 4.192.5 ± 3.598.1 ± 2.8
Matrix Effect (%) 78.9 ± 5.691.3 ± 4.296.5 ± 3.1
Throughput HighMediumLow
Selectivity LowMediumHigh
Cost per Sample LowLowHigh

Hypothetical data presented for illustrative purposes.

Part 2: LC-MS/MS Method Development and Validation

Following sample preparation, the extract is analyzed by LC-MS/MS. The development of a robust chromatographic method is crucial for separating the analyte from potential interferences.[17]

Liquid Chromatography Conditions

A reversed-phase C18 column is a common starting point for the separation of small molecules.[18][19]

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Causality Behind Choices:

  • C18 Column: Provides good retention and separation for a wide range of non-polar to moderately polar compounds.

  • Formic Acid: Aids in the ionization of the analyte in the mass spectrometer, leading to better sensitivity.[18]

  • Gradient Elution: Allows for the efficient separation of compounds with a range of polarities and shortens the analysis time.

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[20]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 251.0 -> 148.1)
MRM Transition (IS) To be determined experimentally
Collision Energy Optimized for maximum signal intensity
Dwell Time 100 ms

Causality Behind Choices:

  • Positive ESI: Many small molecule drugs containing nitrogen atoms, such as in the oxazole ring, ionize well in positive mode.

  • MRM: Provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from other compounds.

Part 3: Validation Parameter Assessment

Once the LC-MS/MS method is established, a full validation must be performed according to regulatory guidelines.[3][4][21]

Selectivity and Specificity

Six different blank plasma lots are analyzed to ensure no significant interference at the retention time of the analyte and internal standard.

Linearity and Range

A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.

Table: Linearity and Range

Concentration (ng/mL)1520501002005001000
Accuracy (%) 98.5101.299.8100.598.9101.899.2100.1
Precision (%CV) 4.23.52.82.11.91.51.81.2

Hypothetical data presented for illustrative purposes.

Accuracy and Precision

Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[22]

Table: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1102.35.8103.57.2
Low 398.74.199.85.5
Medium 150101.52.5100.93.8
High 80099.21.999.52.7

Hypothetical data presented for illustrative purposes.

Recovery and Matrix Effect

Recovery is assessed by comparing the analyte response in extracted samples to the response in post-extraction spiked samples. The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

Table: Recovery and Matrix Effect (SPE Method)

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 397.598.2
Medium 15098.897.5
High 80099.198.9

Hypothetical data presented for illustrative purposes.

Stability

The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Visualization of Workflows

Sample Preparation Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) p1 Plasma Sample p2 Add Acetonitrile + IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 final_analysis LC-MS/MS Analysis p5->final_analysis l1 Plasma Sample l2 Add Base + IS + Organic Solvent l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l5->final_analysis s1 Plasma Sample s2 Pre-treat & Load s1->s2 s3 Wash s2->s3 s4 Elute s3->s4 s5 Evaporate & Reconstitute s4->s5 s5->final_analysis start start->p1 start->l1 start->s1

Caption: Comparative workflow of the three primary sample preparation techniques.

LC-MS/MS Validation Process method_dev Method Development LC Separation Optimization MS/MS Parameter Tuning validation Method Validation Selectivity Linearity & Range Accuracy & Precision Recovery Matrix Effect Stability method_dev->validation Proceed if method is robust sample_analysis Routine Sample Analysis validation->sample_analysis Proceed if validation is successful

Caption: Logical flow of the LC-MS/MS method validation process.

Conclusion and Recommendations

The choice of sample preparation method is a critical decision in the development of a robust and reliable LC-MS/MS assay for the quantification of 5-(4-Bromophenyl)oxazole-2-carbonitrile in plasma. While Protein Precipitation offers high throughput, it often suffers from lower recovery and significant matrix effects. Liquid-Liquid Extraction provides a good balance of cleanliness and recovery. However, for the highest level of selectivity and minimal matrix effects, Solid-Phase Extraction is the recommended approach, despite its higher cost and lower throughput.

The comprehensive validation of the chosen method according to FDA and EMA guidelines is non-negotiable. This ensures the generation of high-quality data that can be confidently used to support regulatory submissions and advance the drug development program. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a fit-for-purpose bioanalytical method for 5-(4-Bromophenyl)oxazole-2-carbonitrile.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: the 2007 AAPS white paper. AAPS J, 9(1), E30-E42.
  • Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubMed Central. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Taylor & Francis Online. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. [Link]

  • ACS Publications. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Agilent. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]

  • PubMed. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Utrecht University Repository. (2024). Application. [Link]

  • Queen's University Belfast. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]

  • PubMed. (2013). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. [Link]

  • Wiley Online Library. (2024). Development and validation of an LC–MS/MS method for the determination of AZD7648 in rat plasma: Application to a pharmacokinetic study. [Link]

  • University Medical Center Utrecht. (2019). Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human and mouse plasma, mouse tissue homogenates, and culture medium. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Bromophenyl)oxazole-2-carbonitrile proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic extension of a molecule’s reactivity profile. 5-(4-Bromophenyl)oxazole-2-carbonitrile is a complex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic extension of a molecule’s reactivity profile. 5-(4-Bromophenyl)oxazole-2-carbonitrile is a complex, multi-functional molecule. Improper disposal of this compound poses severe risks, including the release of toxic hydrobromic acid (HBr) gas, potential formation of brominated dioxins, and acute environmental toxicity.

To build a truly safe laboratory environment, your team must understand why specific disposal protocols are enforced. This guide provides a self-validating, step-by-step operational plan for the safe handling and final destruction of this compound.

Part 1: Mechanistic Hazard Profiling

Before disposing of any chemical, we must deconstruct its molecular anatomy to anticipate its behavior in a waste stream. The hazards of 5-(4-Bromophenyl)oxazole-2-carbonitrile are dictated by its three primary functional groups[1],[2].

Table 1: Structural Hazard Analysis and Operational Implications

Structural ComponentMechanistic HazardOperational & Disposal Implication
Bromophenyl Group Generates highly corrosive hydrobromic acid (HBr) and potential polybrominated dioxins upon low-temperature thermal degradation[2].Critical: Must be strictly classified as Halogenated Waste . Requires high-temperature rotary kiln incineration (>1000°C) with caustic scrubbing[3].
Oxazole Ring Aromatic heterocycle; acts as a severe mucosal, respiratory, and eye irritant[4],[5].Mandates manipulation exclusively within a certified Class II biological safety cabinet or chemical fume hood.
Carbonitrile (-C≡N) Exhibits acute oral toxicity; susceptible to hydrolysis under strongly acidic conditions[1],[6].Must be kept strictly segregated from strong acids to prevent the theoretical release of toxic byproducts.

Part 2: Step-by-Step Disposal Methodology

Standard municipal or non-halogenated waste streams are fundamentally incompatible with this compound. The following protocol ensures EPA RCRA compliance and establishes a self-validating safety loop for your laboratory technicians[7].

Step 1: Waste Segregation and Compatibility Verification
  • Action: Designate a specific, chemically resistant waste container strictly for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste (containing bromine) with non-halogenated waste violates environmental regulations and drastically increases disposal costs, as the entire mixed volume must then be treated as halogenated waste[3]. Furthermore, introducing strong acids to nitriles can trigger unwanted hydrolysis.

  • Self-Validation Check: Before adding the chemical, test the current liquid waste stream (if applicable) with pH paper. If the pH is below 5, do NOT add the carbonitrile compound. The environment must be neutral to slightly basic.

Step 2: Primary Containment
  • Action: Transfer the solid or dissolved waste into a compatible, sealable container—preferably High-Density Polyethylene (HDPE) or amber borosilicate glass.

  • Causality: The oxazole ring and any residual organic solvents used to dissolve the compound can degrade low-density plastics over time. HDPE provides a robust, impermeable chemical barrier.

  • Self-Validation Check: Invert the sealed, empty container prior to use to ensure the PTFE (Teflon) cap liner is present and intact. A missing liner will lead to the escape of volatile organic compounds (VOCs).

Step 3: Labeling and Documentation
  • Action: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly as: "Halogenated Organic Waste - Toxic/Irritant (Contains Brominated Oxazole Carbonitrile)."

  • Causality: Unlabeled "mystery bottles" pose the highest operational risk in laboratory environments, often requiring expensive analytical testing prior to vendor pickup.

  • Self-Validation Check: Cross-reference the physical label against the laboratory's digital active chemical inventory log. The container must not be moved to the Central Accumulation Area (CAA) until both match.

Step 4: Final Destruction via Rotary Kiln Incineration
  • Action: Coordinate with a licensed hazardous waste vendor for pickup within 90 days of the waste generation date. Ensure the waste manifest specifies destruction via high-temperature rotary kiln with caustic scrubbing.

  • Causality: Standard incineration of brominated compounds generates toxic HBr gas. High-temperature incineration (>1000°C) completely fractures the organic framework, while the caustic scrubber neutralizes the acidic HBr gas into harmless, stable bromide salts[3],[2].

  • Self-Validation Check: Review the vendor's Certificate of Destruction (CoD). Verify that the disposal code corresponds to halogenated thermal destruction, closing the chain of custody.

Part 3: Waste Stream Workflow

To visualize the logistical lifecycle of this chemical, refer to the operational workflow below. This ensures all lab personnel understand the critical path from benchtop generation to final environmental neutralization.

WasteWorkflow N1 Waste Generation: 5-(4-Bromophenyl)oxazole-2-carbonitrile N2 Compatibility Check: Verify absence of strong acids N1->N2 Segregation N3 Primary Containment: Collect in HDPE/Glass Container N2->N3 Validated Safe N4 Labeling & Logging: Mark as 'Halogenated Toxic Waste' N3->N4 Volume < 90% N5 Accumulation (CAA): Store in ventilated, fire-proof cabinet N4->N5 Transfer N6 Licensed Transport: Certified Hazardous Waste Carrier N5->N6 < 90 Days Limit N7 Final Destruction: Rotary Kiln Incineration + Caustic Scrubber N6->N7 EPA RCRA Compliant

Workflow for the segregation, containment, and high-temperature destruction of halogenated waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Listings (RCRA Regulations) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: PubChem Compound Summary for CID 11147793, 1,3-Benzoxazole-2-carbonitrile (Toxicity Proxy) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Bromophenyl)oxazole-2-carbonitrile

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system of mechanistic fail-safes. When handling complex heterocyclic intermediates like 5-(4-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system of mechanistic fail-safes. When handling complex heterocyclic intermediates like 5-(4-Bromophenyl)oxazole-2-carbonitrile , understanding the causality behind the hazards is just as critical as the protocol itself.

This compound combines an oxazole core, a highly lipophilic bromophenyl moiety, and a reactive carbonitrile (nitrile) group. This structural triad presents unique toxicological risks, including enhanced dermal penetration and potential metabolic toxicity. This guide provides a rigorous, field-proven operational framework for the safe handling, containment, and disposal of this specific compound.

Mechanistic Toxicology & Hazard Profiling

To effectively protect yourself, you must understand how the molecule interacts with biological systems:

  • Lipophilicity and Dermal Penetration: The addition of the bromine atom to the phenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the skin's aqueous barriers rapidly, making dermal exposure a critical systemic threat rather than just a localized irritant [4].

  • Nitrile Toxicity: The carbonitrile group (-C≡N) can undergo hepatic metabolism via cytochrome P450 enzymes. In vivo, this cleavage can release free cyanide ions, which bind to cytochrome c oxidase, inhibiting cellular respiration and causing hypoxia.

  • Oxazole Core: Halogenated heterocyclic compounds like oxazoles are known to cause severe respiratory and ocular irritation upon contact, necessitating strict aerosol and dust management [3].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard 5-mil laboratory gloves provide only a temporary physical barrier and are insufficient for prolonged work with lipophilic halogenated compounds [2]. The following matrix outlines the required equipment and the scientific rationale for each choice.

Table 1: Quantitative PPE Requirements and Causality

PPE CategoryRecommended SpecificationScientific Rationale & CausalityReplacement Frequency
Hand Protection Double-gloving: Inner 5-mil Nitrile, Outer 8-mil Nitrile or Butyl Rubber.Nitrile offers superior chemical resistance to synthetic organics [1]. However, lipophilic brominated compounds can achieve breakthrough in <15 minutes on thin gloves [2]. Thicker outer gloves delay permeation.Immediately upon contamination or every 2 hours of continuous use.
Eye Protection EN 166 / NIOSH-approved chemical splash goggles.The oxazole core is a severe ocular irritant. Safety glasses with side shields do not protect against fine dust aerosols [5].Inspect before each use; replace if scratched.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Prevents electrostatic discharge (ESD) which can ignite organic dust, while providing a barrier against lipophilic absorption [3].Wash weekly via specialized chemical laundry.
Respiratory Chemical Fume Hood (Face velocity: 80–100 fpm).Prevents inhalation of airborne particulates. Nitrile cleavage risks are entirely mitigated if the compound never enters the respiratory tract.Continuous monitoring via hood flow alarm.

Visualizing the Safety Paradigm

The following diagram illustrates the relationship between the compound's exposure routes, physiological impact, and the targeted PPE interventions designed to break the chain of toxicity.

G Exposure 5-(4-Bromophenyl)oxazole-2-carbonitrile Inhalation Inhalation Route (Dust/Aerosols) Exposure->Inhalation Dermal Dermal Route (Lipophilic Penetration) Exposure->Dermal Metabolism Hepatic Metabolism (Nitrile Cleavage) Inhalation->Metabolism Dermal->Metabolism Toxicity Systemic Toxicity (Cellular Hypoxia/Irritation) Metabolism->Toxicity FumeHood Engineering Control: Chemical Fume Hood FumeHood->Inhalation Prevents Gloves PPE Barrier: 8-mil Nitrile Gloves Gloves->Dermal Blocks

Caption: Exposure pathways of 5-(4-Bromophenyl)oxazole-2-carbonitrile and targeted safety interventions.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that each step verifies the safety of the previous one. Do not proceed to the next step if a validation check fails.

Step 1: Pre-Operational Verification

  • Verify the fume hood continuous flow monitor reads between 80-100 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong acids and oxidizers.

  • Don PPE in the following order: Lab coat, safety goggles, inner 5-mil nitrile gloves, outer 8-mil nitrile gloves.

Step 2: Weighing and Transfer

  • Use an anti-static weighing boat and a grounded, non-sparking spatula. Halogenated heterocyclic powders can generate static charges that lead to aerosolization [3].

  • Weigh the compound exclusively inside the fume hood. Never transport an unsealed vessel across the laboratory.

  • Self-Validation Check: Inspect the area around the balance. If powder is visible outside the weighing boat, halt operations and initiate localized decontamination using a damp, solvent-compatible wipe.

Step 3: Solubilization and Reaction Execution

  • Dissolve the compound in your chosen solvent (e.g., DMF, DMSO) slowly to manage any exothermic dissolution.

  • Keep the reaction vessel capped with a septum and use a nitrogen or argon line to maintain an inert atmosphere. This prevents oxidative degradation of the oxazole ring.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of all sealed reaction vessels before removing them from the hood.

  • Remove the outer gloves inside the fume hood, turning them inside out to trap contaminants. Dispose of them immediately in the solid hazardous waste bin.

  • Wash hands thoroughly with soap and water before leaving the laboratory [5].

Emergency Response and Spill Containment

  • Small Spills (< 50g): Do not sweep dry powder, as this creates inhalation hazards. Cover the spill with damp absorbent pads (using water or a compatible mild solvent) to suppress dust formation. Place the pads in a sealed, labeled container [4].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Crucial: Do not use organic solvents to wash the skin, as this will accelerate the dermal absorption of the lipophilic bromophenyl compound [5].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention [4].

Waste Management and Disposal Logistics

Because this compound contains a halogen (bromine), it must be strictly segregated from standard organic waste to comply with environmental regulations and prevent dangerous cross-reactions.

  • Solid Waste: Contaminated gloves, spatulas, and absorbent pads must be placed in a dedicated "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent mixtures containing this compound must be disposed of in a "Halogenated Organic Liquid Waste" carboy.

  • Chemical Incompatibility: Never mix nitrile-containing waste with strong acids. Acidic environments can hydrolyze the nitrile group, triggering the release of highly toxic hydrogen cyanide (HCN) gas.

References

  • Medtecs Business Solutions. "Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety." [Link]

  • PennEHRS - Environmental Health and Radiation Safety. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." University of Pennsylvania.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)oxazole-2-carbonitrile
Reactant of Route 2
5-(4-Bromophenyl)oxazole-2-carbonitrile
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